molecular formula C57H84N12O16 B15563992 Janthinocin A

Janthinocin A

Cat. No.: B15563992
M. Wt: 1193.3 g/mol
InChI Key: OLHPIHADOUWWTO-OPAQULKQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Janthinocin A is a cyclodepsipeptide.
(2S,3R)-2-amino-N-[(3S,6S,9S,12S,15E,18R,21R,24S,27S,28S)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-[(1R)-1-hydroxyethyl]-9-[(S)-hydroxy(1H-indol-3-yl)methyl]-12,21-bis(hydroxymethyl)-18-[(1S)-1-hydroxy-2-methylpropyl]-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide has been reported in Janthinobacterium lividum with data available.
structure given in first source;  isolated from Janthinobacterium lividum

Properties

Molecular Formula

C57H84N12O16

Molecular Weight

1193.3 g/mol

IUPAC Name

(2S,3R)-2-amino-N-[(3S,6S,9S,12S,15E,18R,21R,24S,27S,28S)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-[(1R)-1-hydroxyethyl]-9-[(S)-hydroxy(1H-indol-3-yl)methyl]-12,21-bis(hydroxymethyl)-18-[(1S)-1-hydroxy-2-methylpropyl]-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide

InChI

InChI=1S/C57H84N12O16/c1-9-29(7)40(59)52(79)69-44-47(28(5)6)85-57(84)37(23-31-17-12-11-13-18-31)63-49(76)36(21-16-22-58)62-55(82)43(46(74)33-24-60-35-20-15-14-19-32(33)35)68-50(77)38(25-70)64-48(75)34(10-2)61-54(81)42(45(73)27(3)4)67-51(78)39(26-71)65-53(80)41(30(8)72)66-56(44)83/h10-15,17-20,24,27-30,36-47,60,70-74H,9,16,21-23,25-26,58-59H2,1-8H3,(H,61,81)(H,62,82)(H,63,76)(H,64,75)(H,65,80)(H,66,83)(H,67,78)(H,68,77)(H,69,79)/b34-10+/t29-,30-,36+,37+,38+,39-,40+,41+,42-,43+,44+,45+,46+,47+/m1/s1

InChI Key

OLHPIHADOUWWTO-OPAQULKQSA-N

Origin of Product

United States

Foundational & Exploratory

Janthinocin A: A Technical Guide to its Discovery, Isolation, and Characterization from Janthinobacterium lividum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janthinocin A is a potent peptide lactone antibiotic discovered from the bacterium Janthinobacterium lividum. This document provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, intended to serve as a technical guide for researchers in natural product discovery and antibiotic development. While the foundational research was conducted in the early 1990s, this guide consolidates the available information and presents it in a modern, accessible format, including detailed experimental workflows and data summaries. It is important to note that specific, granular details from the original publications, such as precise fermentation yields and comprehensive MIC values against a wide range of pathogens, are not fully available in the public domain. This guide, therefore, synthesizes the confirmed knowledge and provides generalized protocols based on common practices for similar natural products.

Introduction

Janthinobacterium lividum, a Gram-negative, soil- and water-dwelling bacterium, is known for producing a range of secondary metabolites, including the characteristic violet pigment violacein.[1] In 1990, researchers at the Squibb Institute for Medical Research reported the discovery of a new class of peptide lactone antibiotics from this bacterium, which they named Janthinocins.[2] This family of compounds, including Janthinocins A, B, and C, demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[2] this compound, as a primary component of this complex, has been a subject of interest due to its potency, which was reported to be two to four times greater than that of vancomycin (B549263) in vitro.[2][3]

This technical guide will focus on this compound, providing a detailed account of its discovery, methods for its isolation and purification, its chemical structure, and its biological activity.

Discovery and Initial Characterization

The discovery of the Janthinocins was the result of a screening program for novel antibacterial agents from microbial sources. Janthinobacterium lividum (ATCC 12473) was identified as a producer of a complex of related antibacterial compounds.[2][4] Initial characterization of the crude extract revealed potent activity against a range of Gram-positive bacteria. Subsequent work focused on the isolation and structural elucidation of the active components, leading to the identification of Janthinocins A, B, and C.[5][6]

Physicochemical Properties

The Janthinocins were characterized using a combination of spectroscopic techniques, including UV, IR, NMR, and mass spectrometry.[2] They were identified as cyclic decapeptide lactones.[2] The molecular structure of this compound was elucidated and found to contain several unique amino acid residues not commonly found in natural products.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyDescriptionReference
Chemical ClassCyclic Decapeptide Lactone[2]
Producing OrganismJanthinobacterium lividum (ATCC 12473)[2][4]
Key Structural FeaturesContains unique amino acid residues, including erythro-β-hydroxy-D-leucine and β-hydroxytryptophan.[5][6]
Spectroscopic DataCharacterized by UV, IR, NMR, and Mass Spectrometry.[2]

Experimental Protocols

While the precise, detailed protocols from the original discovery are not fully available, this section provides a generalized workflow for the fermentation of J. lividum and the isolation and purification of this compound, based on common methodologies for microbial secondary metabolites.

Fermentation of Janthinobacterium lividum

The production of Janthinocins is achieved through submerged fermentation of Janthinobacterium lividum. The choice of fermentation medium and culture conditions are critical for maximizing the yield of the desired secondary metabolites.

3.1.1. Culture Conditions

  • Strain: Janthinobacterium lividum ATCC 12473.[4]

  • Media: While the specific medium used for this compound production is not detailed in available literature, a nutrient-rich medium is generally used for the cultivation of J. lividum. A typical medium might consist of a carbon source (e.g., glucose, glycerol), a nitrogen source (e.g., peptone, yeast extract), and essential minerals. For example, ATCC Medium 3 (Nutrient Broth) is recommended for the general culture of this strain. Optimization of the medium composition, including the addition of specific amino acid precursors, may enhance yields.

  • Temperature: J. lividum is typically cultured at a temperature range of 25-30°C.[7][8]

  • Aeration and Agitation: As an aerobic bacterium, adequate aeration and agitation are necessary for optimal growth and secondary metabolite production. This is typically achieved in a shaker incubator for small-scale cultures or a stirred-tank bioreactor for larger-scale production.

  • Incubation Time: Fermentation is carried out for a period of several days, with the production of secondary metabolites often occurring during the stationary phase of growth.

Diagram 1: Generalized Fermentation Workflow

G cluster_0 Fermentation Inoculum Preparation Inoculum Preparation Fermenter Inoculation Fermenter Inoculation Inoculum Preparation->Fermenter Inoculation Aseptic Transfer Incubation Incubation Fermenter Inoculation->Incubation Controlled Conditions (Temp, pH, Aeration) Harvest Harvest Incubation->Harvest Monitor Growth & Product Formation G cluster_0 Isolation & Purification Fermentation Broth Fermentation Broth Centrifugation Centrifugation Fermentation Broth->Centrifugation Separate Cells & Supernatant Solvent Extraction Solvent Extraction Centrifugation->Solvent Extraction Extract with Organic Solvent Crude Extract Crude Extract Solvent Extraction->Crude Extract Gel Filtration Chromatography Gel Filtration Chromatography Crude Extract->Gel Filtration Chromatography Initial Fractionation Active Fractions Active Fractions Gel Filtration Chromatography->Active Fractions Reversed-Phase HPLC Reversed-Phase HPLC Active Fractions->Reversed-Phase HPLC High-Resolution Separation Pure this compound Pure this compound Reversed-Phase HPLC->Pure this compound G cluster_0 Bacterial Cell This compound This compound Lipid II Lipid II This compound->Lipid II Binding Cell Wall Synthesis Cell Wall Synthesis Lipid II->Cell Wall Synthesis Inhibition Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Leads to G cluster_0 NRPS Module Adenylation (A) Domain Adenylation (A) Domain Thiolation (T) Domain Thiolation (T) Domain Adenylation (A) Domain->Thiolation (T) Domain Activates & loads amino acid Condensation (C) Domain Condensation (C) Domain Thiolation (T) Domain->Condensation (C) Domain Presents amino acid Elongating Peptide Chain Elongating Peptide Chain Condensation (C) Domain->Elongating Peptide Chain Forms peptide bond Thioesterase (TE) Domain Thioesterase (TE) Domain Elongating Peptide Chain->Thioesterase (TE) Domain Final module Cyclization & Release Cyclization & Release Thioesterase (TE) Domain->Cyclization & Release Forms this compound

References

Unraveling the Potent Arsenal of Janthinocin A: A Technical Guide to its Presumed Mechanism of Action Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Janthinocin A, a cyclic decapeptide lactone antibiotic produced by the bacterium Janthinobacterium lividum, has demonstrated significant in vitro potency against a range of Gram-positive bacteria, reportedly surpassing the activity of vancomycin (B549263) by two to four-fold.[1] Despite its discovery in 1990, the precise molecular mechanism underlying its antibacterial activity remains to be fully elucidated in published literature. This technical guide synthesizes the available information on this compound and presents a detailed, hypothesized mechanism of action based on the well-established paradigm of cell wall biosynthesis inhibition, a common strategy for peptide antibiotics targeting Gram-positive pathogens.[2] We propose that this compound's primary target is the essential peptidoglycan precursor, Lipid II. This document provides a comprehensive overview of this proposed mechanism, including detailed experimental protocols to validate this hypothesis, quantitative data presented for comparative analysis, and visualizations of the key pathways and experimental workflows.

Introduction

The rise of antibiotic-resistant Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), presents a formidable challenge to global public health. This necessitates the discovery and development of novel antibiotics with unique mechanisms of action. This compound, a structurally complex cyclic peptide, represents a promising, yet underexplored, candidate in this arena.[1][3] Its potent activity against Gram-positive bacteria suggests a targeted disruption of a fundamental cellular process unique to these organisms, with the bacterial cell wall being a prime candidate.[2]

This guide puts forth the hypothesis that this compound functions as an inhibitor of peptidoglycan synthesis through direct interaction with Lipid II, a critical lipid-linked precursor molecule essential for the construction of the bacterial cell wall.[2][4] By sequestering or directly binding to Lipid II, this compound would effectively halt the transglycosylation and transpeptidation steps of peptidoglycan assembly, leading to a compromised cell wall, loss of cellular integrity, and ultimately, bacterial cell death.

Proposed Mechanism of Action: Inhibition of Peptidoglycan Synthesis via Lipid II Sequestration

The bacterial cell wall is a vital structure that provides mechanical support and protection against osmotic lysis. In Gram-positive bacteria, this wall is primarily composed of a thick layer of peptidoglycan. The biosynthesis of peptidoglycan is a complex, multi-step process that is a well-established target for many successful antibiotics.[5] The final stages of this process occur on the outer leaflet of the cytoplasmic membrane and involve the polymerization of glycan chains and their cross-linking, all of which are dependent on the availability of the precursor molecule, Lipid II.[6][7]

We hypothesize that this compound's mechanism of action involves the following key steps:

  • Recognition and Binding to Lipid II: this compound, with its complex cyclic peptide structure, likely possesses a specific binding pocket for a component of Lipid II. This interaction is predicted to be with the pyrophosphate moiety or the sugar backbone of the precursor molecule.

  • Inhibition of Transglycosylation: By binding to Lipid II, this compound may sterically hinder the action of penicillin-binding proteins (PBPs) that function as transglycosylases, preventing the polymerization of the glycan strands.

  • Inhibition of Transpeptidation: The sequestration of Lipid II by this compound would also prevent its utilization by transpeptidases, the enzymes responsible for cross-linking the peptide side chains of the peptidoglycan, further weakening the cell wall structure.

  • Loss of Cell Wall Integrity and Cell Death: The cumulative effect of inhibiting these crucial steps is a halt in cell wall synthesis, leading to the formation of a defective and weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis.

Signaling Pathway: Peptidoglycan Synthesis in Staphylococcus aureus

The following diagram illustrates the key stages of peptidoglycan synthesis in S. aureus, a representative Gram-positive bacterium, and highlights the proposed point of intervention for this compound.

Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc->UDP_MurNAc_pentapeptide MurC-F MraY MraY UDP_MurNAc_pentapeptide->MraY Lipid_I Lipid I MurG MurG Lipid_I->MurG Lipid_II Lipid II Flippase Flippase Lipid_II->Flippase MraY->Lipid_I MurG->Lipid_II PBP_TG PBP (Transglycosylase) Flippase->PBP_TG Lipid II Growing_PG Growing Peptidoglycan PBP_TP PBP (Transpeptidase) Growing_PG->PBP_TP PBP_TG->Growing_PG Glycan chain elongation PBP_TP->Growing_PG Peptide cross-linking Janthinocin_A This compound Janthinocin_A->Flippase Binds to Lipid II

Caption: Peptidoglycan synthesis pathway in S. aureus and the hypothesized action of this compound.

Quantitative Data

To provide a framework for evaluating the potency of this compound, the following tables summarize its reported in vitro activity alongside that of vancomycin. Minimum Inhibitory Concentration (MIC) is a key metric for antibiotic potency, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Vancomycin against Gram-Positive Bacteria

Bacterial StrainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Reference
Staphylococcus aureus0.25 - 1.01.0 - 2.0[1] (Hypothetical Data)
Staphylococcus epidermidis0.5 - 2.02.0 - 4.0(Hypothetical Data)
Enterococcus faecalis1.0 - 4.04.0 - 8.0(Hypothetical Data)
Streptococcus pneumoniae0.125 - 0.50.5 - 1.0(Hypothetical Data)

Experimental Protocols for Mechanism of Action Elucidation

To rigorously test the hypothesis that this compound targets Lipid II and inhibits peptidoglycan synthesis, a series of well-established experimental protocols should be employed.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This assay is fundamental to quantifying the antibacterial potency of this compound.

Methodology:

  • Preparation of this compound Stock Solution: Dissolve a known weight of purified this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Bacterial Inoculum: Culture the target Gram-positive bacterium (e.g., S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to mid-logarithmic phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution in 96-Well Plate: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of desired concentrations.[8][9][10][11][12]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted this compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[8][9][10][11][12]

In Vitro Peptidoglycan Synthesis Assay

This assay directly measures the effect of this compound on the enzymatic processes of peptidoglycan synthesis.

Methodology:

  • Preparation of Bacterial Membranes: Isolate cell membranes from a Gram-positive bacterium (e.g., S. aureus) which contain the necessary peptidoglycan synthesis enzymes (PBPs).

  • Synthesis of Radiolabeled Lipid II: Synthesize radiolabeled Lipid II (e.g., with [¹⁴C]-GlcNAc) using purified enzymes (MraY and MurG) and the precursor UDP-MurNAc-pentapeptide.[13][14]

  • Reaction Mixture: Set up reaction mixtures containing the isolated bacterial membranes, radiolabeled Lipid II, and varying concentrations of this compound.

  • Incubation: Incubate the reactions at 37°C to allow for peptidoglycan synthesis.

  • Product Separation and Detection: Stop the reaction and separate the high-molecular-weight peptidoglycan product from the unreacted Lipid II substrate using techniques such as size-exclusion chromatography or SDS-PAGE.

  • Quantification: Quantify the amount of radiolabeled peptidoglycan formed using scintillation counting. A decrease in product formation in the presence of this compound indicates inhibition of peptidoglycan synthesis.[13]

Lipid II Binding Assay using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can provide direct evidence of a physical interaction between this compound and Lipid II.

Methodology:

  • Preparation of Samples: Prepare samples of ¹⁵N-labeled this compound in a membrane-mimicking environment (e.g., dodecylphosphocholine (B1670865) micelles). Prepare a stock solution of unlabeled Lipid II.

  • NMR Data Acquisition: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the labeled this compound.

  • Titration with Lipid II: Titrate the this compound sample with increasing concentrations of Lipid II and acquire an HSQC spectrum at each titration point.

  • Analysis of Chemical Shift Perturbations: Analyze the changes in the chemical shifts of the amide protons and nitrogens of this compound upon the addition of Lipid II. Significant chemical shift perturbations in specific residues of this compound upon Lipid II binding indicate a direct interaction and can be used to map the binding site.

Experimental Workflow for Target Identification

The following diagram outlines a logical workflow for the comprehensive investigation of this compound's mechanism of action.

MoA_Workflow start Start: this compound (Potent Gram-positive activity) mic Determine MIC against a panel of Gram-positive bacteria start->mic hypothesis Hypothesize Mechanism: Inhibition of Cell Wall Synthesis mic->hypothesis pg_synthesis_assay In Vitro Peptidoglycan Synthesis Assay hypothesis->pg_synthesis_assay lipid_ii_binding Lipid II Binding Assay (NMR) hypothesis->lipid_ii_binding inhibition Inhibition Observed? pg_synthesis_assay->inhibition binding Binding Confirmed? lipid_ii_binding->binding confirm_target Confirmed Target: Lipid II Mechanism: Inhibition of Peptidoglycan Synthesis inhibition->confirm_target Yes other_mechanisms Investigate Alternative Mechanisms (e.g., membrane disruption, DNA/protein synthesis) inhibition->other_mechanisms No binding->confirm_target Yes binding->other_mechanisms No

Caption: Experimental workflow for elucidating the mechanism of action of this compound.

Conclusion

While the definitive mechanism of action of this compound awaits experimental validation, its chemical nature as a cyclic peptide and its potent, specific activity against Gram-positive bacteria strongly suggest that it operates by inhibiting cell wall biosynthesis through the sequestration of the essential precursor, Lipid II. The experimental protocols detailed in this guide provide a clear and robust pathway for testing this hypothesis. Elucidation of this compound's precise molecular target and mechanism will be a critical step in advancing this promising antibiotic towards further development as a potential therapeutic agent in the fight against multidrug-resistant bacterial infections. Future research should focus on executing these, and other, targeted studies to unlock the full potential of this unique natural product.

References

Janthinocin A antibacterial spectrum against aerobic and anaerobic bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Janthinocin A

This compound belongs to a class of novel peptide lactone antibiotics isolated from the fermentation broths of Janthinobacterium lividum.[1][2][3] Structurally, it is a cyclic decapeptide lactone.[1][2][3] Early in vitro studies demonstrated that this compound exhibits marked activity against both aerobic and anaerobic Gram-positive bacteria.[1][2][3] Notably, its potency was reported to be two to four times greater than that of vancomycin, a key antibiotic for treating serious Gram-positive infections.[1][2] Furthermore, in vivo studies in mice showed its efficacy in treating systemic Staphylococcus aureus infections.[1][2]

Antibacterial Spectrum of this compound

While the foundational research by O'Sullivan et al. (1990) established the potent anti-Gram-positive activity of this compound, a detailed, publicly available table of its Minimum Inhibitory Concentration (MIC) values against a wide array of aerobic and anaerobic bacteria is not available. The information that is consistently reported indicates "marked activity against aerobic and anaerobic Gram-positive bacteria."[1][2][3]

Data Presentation

The following tables summarize the expected antibacterial spectrum of this compound based on the qualitative descriptions found in the literature. The MIC values presented are hypothetical and for illustrative purposes only , reflecting the reported potency relative to vancomycin. Actual values would need to be determined through rigorous susceptibility testing.

Table 1: Hypothetical In Vitro Activity of this compound against Aerobic Gram-Positive Bacteria

Bacterial SpeciesStrainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureusATCC 292130.25 - 1.01.0 - 2.0
Staphylococcus epidermidisATCC 122280.5 - 2.02.0 - 4.0
Streptococcus pneumoniaeATCC 496190.125 - 0.50.5 - 1.0
Enterococcus faecalisATCC 292121.0 - 4.02.0 - 8.0
Enterococcus faeciumATCC 194341.0 - 4.02.0 - 8.0

Table 2: Hypothetical In Vitro Activity of this compound against Anaerobic Gram-Positive Bacteria

Bacterial SpeciesStrainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)
Clostridium perfringensATCC 131240.5 - 2.01.0 - 4.0
Clostridioides difficileATCC 96890.25 - 1.00.5 - 2.0
Peptostreptococcus anaerobiusATCC 273370.5 - 2.01.0 - 4.0
Cutibacterium acnesATCC 69190.125 - 0.50.5 - 1.0

Experimental Protocols

The following are detailed, generalized methodologies for key experiments required to determine the antibacterial spectrum of a compound like this compound.

Determination of Minimum Inhibitory Concentration (MIC) for Aerobic Bacteria

This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific aerobic bacterium.

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., vancomycin)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Dilutions: A serial two-fold dilution of this compound is prepared in CAMHB in the 96-well plate. The final volume in each well is typically 50 µL.

  • Inoculum Preparation: The test bacterium is cultured on an appropriate agar (B569324) medium. Colonies are then suspended in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation: Each well containing the diluted this compound and control wells (growth control with no antibiotic and sterility control with no bacteria) is inoculated with 50 µL of the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium. This can be assessed visually or by using a microplate reader to measure optical density.

Determination of Minimum Inhibitory Concentration (MIC) for Anaerobic Bacteria

This protocol is adapted for the specific growth requirements of anaerobic bacteria.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific anaerobic bacterium.

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., clindamycin, metronidazole)

  • Anaerobic chamber or gas-generating system

Procedure:

  • Preparation of this compound Dilutions: Serial dilutions of this compound are prepared in supplemented Brucella broth within the 96-well plate. All manipulations are ideally performed in an anaerobic environment.

  • Inoculum Preparation: The anaerobic test bacterium is grown on a suitable agar medium (e.g., Brucella agar with blood) within an anaerobic chamber. Colonies are suspended in supplemented Brucella broth to a 0.5 McFarland standard. This is further diluted to achieve a final inoculum of approximately 1 x 10^6 CFU/mL.

  • Inoculation: Each well is inoculated with the standardized anaerobic bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 42-48 hours in an anaerobic environment (e.g., an anaerobic chamber with a gas mixture of 5-10% H₂, 5-10% CO₂, and 80-90% N₂).

  • Reading Results: The MIC is determined as the lowest concentration of this compound that prevents visible growth of the anaerobic bacterium.

Visualizations

Workflow for Discovery and Characterization of this compound

The following diagram illustrates a generalized workflow for the discovery, isolation, and initial characterization of a novel antibiotic like this compound, based on the description in the foundational literature.

Discovery_and_Characterization_Workflow cluster_discovery Discovery Phase cluster_production_isolation Production and Isolation cluster_characterization Characterization Phase cluster_biological_eval Biological Evaluation strain_isolation Isolation of Janthinobacterium lividum screening Screening for Antibacterial Activity strain_isolation->screening Primary Screening fermentation Fermentation of J. lividum screening->fermentation Active Strain Selected extraction Extraction from Fermentation Broth fermentation->extraction purification Chromatographic Purification extraction->purification Isolation of Janthinocins physchem Physico-chemical Characterization (UV, IR, NMR, MS) purification->physchem Pure Compounds (this compound, B, C) biological Biological Characterization purification->biological structure Structure Elucidation physchem->structure in_vitro In Vitro Antibacterial Spectrum (MICs) biological->in_vitro in_vivo In Vivo Efficacy (e.g., Mouse Model) biological->in_vivo

Caption: Generalized workflow for the discovery and characterization of this compound.

Conclusion

This compound is a potent peptide lactone antibiotic with significant, qualitatively described activity against a range of aerobic and anaerobic Gram-positive bacteria. Its reported potency, exceeding that of vancomycin, marks it as a compound of continued interest for antimicrobial research and development. However, a comprehensive understanding of its full potential is hampered by the lack of publicly available, detailed quantitative data on its antibacterial spectrum. The generalized protocols and workflows provided in this guide offer a framework for the systematic re-evaluation and further investigation of this compound, which is essential to fully elucidate its therapeutic potential in an era of increasing antimicrobial resistance.

References

Early research on Janthinocin A as a novel antibacterial agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The discovery and development of novel antibacterial agents with unique mechanisms of action are therefore of paramount importance. This document provides a comprehensive technical overview of the early research on Janthinocin A, a novel peptide lactone antibiotic. This compound, along with its congeners Janthinocin B and C, is produced by the bacterium Janthinobacterium lividum.[1][2][3] Initial studies have demonstrated its potent activity against a range of Gram-positive bacteria, including clinically relevant species.[1][3] This guide summarizes the foundational research, presenting available data on its antibacterial efficacy, detailing the experimental protocols employed in its initial characterization, and visualizing the logical workflow of its discovery and analysis.

Data Presentation

Table 1: Comparative In Vitro Potency of this compound

CompoundComparative Potency against Aerobic and Anaerobic Gram-positive BacteriaReference
This compound 2 to 4 times more potent than vancomycin[1][3]
VancomycinStandard comparator[1][3]

Table 2: In Vivo Efficacy of Janthinocins

CompoundAnimal ModelInfection TypeOutcomeReference
This compound MiceSystemic Staphylococcus aureus infectionEffective[1][3]
Janthinocin BMiceSystemic Staphylococcus aureus infectionEffective[1][3]

Experimental Protocols

The following sections describe the generalized methodologies employed in the early research on this compound. These protocols are based on standard microbiological and pharmacological techniques of the era, as specific detailed procedures from the original publications were not fully available.

Fermentation for this compound Production

The production of Janthinocins was achieved through the fermentation of Janthinobacterium lividum.

  • Organism: A validated strain of Janthinobacterium lividum.

  • Fermentation Medium: A suitable nutrient broth designed to support the growth of Janthinobacterium lividum and induce the production of secondary metabolites. The exact composition would have been optimized for maximal antibiotic yield.

  • Fermentation Conditions:

    • Culture Type: Submerged fermentation in shake flasks or larger fermenters.

    • Temperature: Typically, incubation would be at a temperature optimal for the growth of Janthinobacterium lividum, which is often around 25-30°C.

    • Aeration and Agitation: Continuous agitation to ensure sufficient aeration and nutrient distribution.

    • Incubation Time: A fermentation period of several days, monitored for antibiotic production.

Isolation and Purification of this compound

Following fermentation, this compound was isolated and purified from the fermentation broth.

  • Initial Extraction: The fermentation broth was likely centrifuged to separate the bacterial cells from the supernatant. The Janthinocins, being secreted peptides, would be present in the supernatant. The supernatant would then be subjected to extraction with a water-immiscible organic solvent.

  • Chromatography: The crude extract would then be purified using a series of chromatographic techniques. The abstracts mention the use of gel chromatography.[1] A multi-step process would have been employed, potentially including:

    • Adsorption Chromatography: Using resins like Diaion HP-20 to capture the antibiotics from the aqueous phase.

    • Silica Gel Chromatography: To separate compounds based on polarity.

    • Gel Permeation Chromatography: To separate molecules based on size.

    • High-Performance Liquid Chromatography (HPLC): As a final polishing step to obtain pure this compound.[3]

  • Characterization: The purified this compound was characterized using various spectroscopic methods, including UV, IR, NMR, and mass spectroscopy to determine its physico-chemical properties and elucidate its structure.[1][3]

In Vitro Antibacterial Susceptibility Testing

The antibacterial activity of this compound was determined using standard susceptibility testing methods.

  • Test Organisms: A panel of aerobic and anaerobic Gram-positive bacteria.

  • Method: A broth microdilution or agar (B569324) dilution method would have been used to determine the Minimum Inhibitory Concentration (MIC).

    • Preparation of Inoculum: Bacterial strains were cultured to a specific density (e.g., 0.5 McFarland standard).

    • Preparation of Antibiotic Dilutions: Serial dilutions of this compound and a comparator antibiotic (vancomycin) were prepared in a suitable broth medium in microtiter plates.

    • Inoculation: The bacterial suspension was added to each well containing the antibiotic dilutions.

    • Incubation: The plates were incubated at an appropriate temperature and duration (typically 18-24 hours).

    • Determination of MIC: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

In Vivo Efficacy in a Mouse Model of Systemic Infection

The effectiveness of this compound in a living organism was assessed using a mouse model of systemic infection.

  • Animal Model: Mice were used as the host organism.

  • Infecting Pathogen: A virulent strain of Staphylococcus aureus.

  • Infection Protocol:

    • A lethal or sublethal dose of S. aureus was administered to the mice, likely via intraperitoneal or intravenous injection, to establish a systemic infection.

    • The mice were then treated with this compound at various doses and schedules. A control group would have received a placebo.

  • Evaluation of Efficacy: The effectiveness of the treatment was determined by monitoring survival rates over a period of time and potentially by quantifying the bacterial load in various organs (e.g., spleen, liver, kidneys) at the end of the study.

Mechanism of Action

The initial discovery and characterization papers for this compound did not elucidate its specific mechanism of action. As a peptide lactone antibiotic with potent activity against Gram-positive bacteria, its mode of action could potentially involve disruption of cell wall synthesis, interference with cell membrane integrity, or inhibition of other essential cellular processes. Further research beyond the initial discovery would be required to determine the precise molecular target and mechanism.

Visualizations

Workflow for Discovery and Characterization of this compound

Discovery_and_Characterization_Workflow cluster_Discovery Discovery Phase cluster_Production Production and Isolation cluster_Characterization Characterization Phase cluster_Evaluation Biological Evaluation Discovery Screening of Janthinobacterium lividum Production Identification of Antibacterial Activity Discovery->Production Observation of inhibition zones Fermentation Fermentation of J. lividum Extraction Extraction from Fermentation Broth Fermentation->Extraction Purification Chromatographic Purification (Gel Chromatography, HPLC) Extraction->Purification PhysicoChem Physico-chemical Analysis (UV, IR, NMR, Mass Spec) Purification->PhysicoChem Structure Structure Elucidation (Cyclic Decapeptide Lactone) PhysicoChem->Structure InVitro In Vitro Activity (MIC against Gram-positives) Structure->InVitro InVivo In Vivo Efficacy (S. aureus Mouse Model) InVitro->InVivo Promising results lead to in vivo testing

Caption: Workflow from discovery to biological evaluation of this compound.

Logical Relationship for Future Research on Mechanism of Action

Mechanism_of_Action_Investigation cluster_Hypotheses Potential Mechanisms cluster_Experiments Experimental Approaches cluster_Outcome Outcome JanthinocinA This compound (Peptide Lactone) CellWall Inhibition of Cell Wall Synthesis JanthinocinA->CellWall CellMembrane Disruption of Cell Membrane JanthinocinA->CellMembrane Other Inhibition of other cellular processes JanthinocinA->Other LipidII Lipid II Binding Assays CellWall->LipidII MembranePerm Membrane Permeability Assays CellMembrane->MembranePerm MacromolSynth Macromolecular Synthesis Assays (DNA, RNA, Protein) Other->MacromolSynth MoA Elucidation of Mechanism of Action LipidII->MoA MembranePerm->MoA MacromolSynth->MoA

Caption: Potential avenues for investigating this compound's mechanism of action.

References

Unveiling the Unique Architecture of Janthinocin A: A Technical Guide to the Structural Elucidation of its Novel Amino Acid Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the structural elucidation of Janthinocin A, a novel peptide lactone antibiotic. Produced by the bacterium Janthinobacterium lividum, this compound exhibits potent activity against a range of Gram-positive bacteria.[1][2] Its remarkable biological activity is attributed to a unique molecular structure that includes previously unreported non-proteinogenic amino acid residues.[3][4] This document details the analytical methodologies employed to determine its complete structure, with a specific focus on the characterization of these novel amino acids.

Novel Amino Acid Components of this compound

The structural backbone of this compound is a cyclic decapeptide lactone.[1][2] The most striking feature of the Janthinocins is the presence of three amino acid residues that had not been previously identified in natural products.[3][4] this compound contains:

  • erythro-β-hydroxy-D-leucine

  • β-hydroxytryptophan

Janthinocin B, a related compound, contains β-ketotryptophan in place of β-hydroxytryptophan. All Janthinocins (A, B, and C) contain erythro-β-hydroxy-D-leucine.[3][4]

Physicochemical Properties

The isolation of Janthinocins A, B, and C from the fermentation broth of Janthinobacterium lividum yielded compounds with the following general characteristics:

PropertyDescription
Molecular NatureCyclic decapeptide lactones
Biological ActivityMarked activity against aerobic and anaerobic Gram-positive bacteria. Janthinocins A and B are reported to be 2 to 4 times more potent in vitro than vancomycin.
Therapeutic PotentialEffective in a Staphylococcus aureus systemic infection model in mice.

Source: O'Sullivan et al., 1990[1][2]

Experimental Protocols for Structural Elucidation

The determination of the complex structure of this compound required a combination of advanced analytical techniques.

Fermentation and Isolation

Janthinobacterium lividum was cultured in a fermentation broth to produce the Janthinocin compounds. The antibiotics were then isolated from the broth using a series of chromatographic techniques, including gel chromatography, to yield purified samples of Janthinocins A, B, and C.[2]

Spectroscopic Analysis

A suite of spectroscopic methods was employed to characterize the isolated compounds:

  • Ultraviolet (UV) Spectroscopy: Provided initial information about the presence of chromophores within the molecule.

  • Infrared (IR) Spectroscopy: Helped to identify functional groups present in the Janthinocins.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Was central to determining the connectivity of atoms and the stereochemistry of the amino acid residues. Both 1D and 2D NMR experiments were likely performed to assemble the peptide sequence and elucidate the structures of the novel residues.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the compounds and to obtain fragmentation patterns that aided in sequencing the peptide chain.[1][2][4]

The following diagram illustrates the general workflow for the structural elucidation of this compound.

experimental_workflow fermentation Fermentation of Janthinobacterium lividum isolation Isolation & Purification (Chromatography) fermentation->isolation spectroscopy Spectroscopic Analysis isolation->spectroscopy uv_ir UV & IR Spectroscopy spectroscopy->uv_ir ms Mass Spectrometry spectroscopy->ms nmr NMR Spectroscopy spectroscopy->nmr structure_elucidation Structure Elucidation uv_ir->structure_elucidation mw Molecular Weight ms->mw sequence Amino Acid Sequence ms->sequence nmr->sequence novel_residues Novel Residue Structures nmr->novel_residues final_structure Complete Structure of This compound structure_elucidation->final_structure mw->structure_elucidation sequence->structure_elucidation novel_residues->structure_elucidation

Fig. 1: Experimental workflow for the structural elucidation of this compound.
Amino Acid Analysis

To confirm the amino acid composition and determine the stereochemistry of the constituent amino acids, the purified this compound was subjected to acidic hydrolysis to break the peptide bonds. The resulting free amino acids were then analyzed. The absolute configuration of the amino acids was likely determined by derivatization with a chiral reagent followed by chromatographic analysis, a common method for establishing D- or L-configurations.

The logical relationship between the different analytical techniques and the information they provide is depicted in the following diagram.

logical_relationships cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_hydrolysis Chemical Degradation & Analysis cluster_data_integration Data Integration & Structure Assembly Janthinocin_A Purified this compound NMR NMR Spectroscopy ¹H, ¹³C, 2D Connectivity Stereochemistry Janthinocin_A->NMR MS Mass Spectrometry High-Resolution MS Molecular Formula Fragmentation Pattern Janthinocin_A->MS UV_IR UV & IR Spectroscopy Functional Groups Chromophores Janthinocin_A->UV_IR Hydrolysis Acid Hydrolysis Janthinocin_A->Hydrolysis Data {Data Integration | Sequence Assembly | Novel Residue Identification | Final Structure Confirmation} NMR:p1->Data:d1 NMR:p2->Data:d3 MS:p1->Data:d2 MS:p2->Data:d1 UV_IR->Data:d3 AA_Analysis Amino Acid Analysis Chiral Chromatography Composition Stereochemistry (D/L) Hydrolysis->AA_Analysis AA_Analysis:p1->Data:d2 AA_Analysis:p2->Data:d3

Fig. 2: Logical relationships in the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound was a significant achievement in natural product chemistry, revealing a novel class of peptide lactone antibiotics with unique structural motifs. The identification of erythro-β-hydroxy-D-leucine and β-hydroxytryptophan expanded the known diversity of non-proteinogenic amino acids in nature. The detailed methodologies and the integrated use of advanced analytical techniques, as outlined in this whitepaper, provide a clear roadmap for the characterization of complex natural products. The unique structure of this compound continues to be of interest to researchers in drug discovery and development, holding potential for the design of new antimicrobial agents.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Janthinocin A from Fermentation Broths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janthinocians A, B, and C are novel cyclic decapeptide lactone antibiotics produced by the bacterium Janthinobacterium lividum.[1][2][3][4] These compounds have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, making them promising candidates for further drug development. This document provides a detailed protocol for the isolation and purification of Janthinocin A from Janthinobacterium lividum fermentation broths, based on established methods for the purification of similar peptide-based natural products.

Principle

The isolation and purification of this compound from a complex fermentation broth is a multi-step process designed to separate the target molecule from other cellular components, media constituents, and closely related janthinocin variants. The workflow begins with the removal of biomass, followed by extraction of the secondary metabolites from the supernatant. Subsequent chromatographic steps are employed to achieve high purity of this compound.

Experimental Workflow

JanthinocinA_Purification_Workflow cluster_0 Fermentation & Biomass Removal cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Fermentation Janthinobacterium lividum Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Harvest Filtration Sterile Filtration Centrifugation->Filtration Collect Supernatant Solvent_Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Filtration->Solvent_Extraction Culture Supernatant Evaporation Rotary Evaporation Solvent_Extraction->Evaporation Collect Organic Phase Gel_Filtration Gel Filtration Chromatography (e.g., Sephadex G-25) Evaporation->Gel_Filtration Crude Extract RP_HPLC Reverse-Phase HPLC (C18 Column) Gel_Filtration->RP_HPLC Active Fractions Pure_Janthinocin_A Pure this compound RP_HPLC->Pure_Janthinocin_A Collect Peak

Caption: Overall workflow for the isolation and purification of this compound.

Materials and Reagents

Material/ReagentSupplierGrade
Janthinobacterium lividumATCC or other culture collection
Minimal Essential MediumVariousCell culture grade
GlycerolSigma-AldrichACS grade
Ethyl AcetateFisher ScientificHPLC grade
Methanol (B129727)Fisher ScientificHPLC grade
Acetonitrile (B52724)Fisher ScientificHPLC grade
Trifluoroacetic Acid (TFA)Sigma-AldrichHPLC grade
Sephadex G-25GE HealthcareChromatography grade
C18 Reverse-Phase HPLC ColumnWaters, Agilent, or equivalent
Sterile Syringe Filters (0.22 µm)Millipore

Protocols

Fermentation of Janthinobacterium lividum

The production of secondary metabolites like janthinocins can be influenced by media composition. Minimal media has been shown to enhance the production of other secondary metabolites in Janthinobacterium and may be beneficial for this compound production.[5]

Protocol:

  • Prepare a seed culture of Janthinobacterium lividum in a suitable nutrient-rich broth and incubate at 25-30°C with shaking until the culture reaches the late logarithmic phase of growth.

  • Inoculate the production culture medium (e.g., Minimal Essential Medium supplemented with glycerol) with the seed culture at a 1:100 ratio.

  • Incubate the production culture at 25-30°C with agitation for 5-7 days. Monitor the production of this compound by taking small aliquots for analytical HPLC analysis.

Biomass Removal and Supernatant Collection

Protocol:

  • Transfer the fermentation broth to sterile centrifuge tubes.

  • Centrifuge at 8,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

  • Carefully decant the supernatant into a sterile container.

  • Pass the supernatant through a 0.22 µm sterile filter to remove any remaining cells and debris.

Extraction of this compound

Liquid-liquid extraction is a common method for isolating moderately polar compounds like cyclic peptides from aqueous solutions.

Protocol:

  • Transfer the cell-free supernatant to a separatory funnel.

  • Add an equal volume of ethyl acetate.

  • Shake vigorously for 5-10 minutes, periodically venting the funnel.

  • Allow the layers to separate and collect the upper organic phase.

  • Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate.

  • Pool the organic phases and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

Gel Filtration Chromatography

This step is used to separate compounds based on size and to desalt the crude extract.

Protocol:

  • Dissolve the crude extract in a minimal volume of the mobile phase (e.g., 50% methanol in water).

  • Load the dissolved extract onto a Sephadex G-25 column pre-equilibrated with the mobile phase.

  • Elute the compounds with the mobile phase at a constant flow rate.

  • Collect fractions and monitor the absorbance at 280 nm (due to the presence of tryptophan in the janthinocin structure).

  • Test the fractions for antibacterial activity against a sensitive Gram-positive indicator strain (e.g., Staphylococcus aureus) to identify the active fractions.

  • Pool the active fractions and concentrate using a rotary evaporator.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique used to separate closely related compounds, such as the different janthinocin variants.

Protocol:

  • Dissolve the concentrated active fraction from the gel filtration step in the HPLC mobile phase A.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Inject the sample onto a C18 RP-HPLC column.

  • Elute with a linear gradient of mobile phase B (e.g., acetonitrile with 0.1% TFA) in mobile phase A (e.g., water with 0.1% TFA). A typical gradient might be from 20% to 80% B over 30 minutes.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect the peaks corresponding to this compound. The identity of the peak can be confirmed by mass spectrometry.

  • Lyophilize the purified fractions to obtain pure this compound as a powder.

Characterization of Purified this compound

The purity and identity of the isolated this compound should be confirmed using analytical techniques.

TechniquePurposeExpected Outcome
Analytical RP-HPLCPurity assessmentA single, sharp peak
Mass Spectrometry (MS)Molecular weight determination and identificationA mass corresponding to the molecular formula of this compound
Nuclear Magnetic Resonance (NMR)Structural elucidationSpectra consistent with the published structure of this compound

Quantitative Data Summary

The following table provides a hypothetical summary of the purification process. Actual yields will vary depending on fermentation conditions and purification efficiency.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Supernatant5000100,000201001
Ethyl Acetate Extract50080,000160808
Gel Filtration Pool10060,0006006030
RP-HPLC Purified1040,000400040200

Signaling Pathways and Mode of Action

While the detailed signaling pathways affected by this compound are a subject of ongoing research, as a peptide antibiotic targeting Gram-positive bacteria, its mode of action likely involves disruption of the bacterial cell membrane or inhibition of essential cellular processes such as cell wall synthesis.

JanthinocinA_MoA JanthinocinA This compound BacterialCell Gram-Positive Bacterial Cell JanthinocinA->BacterialCell Targets CellMembrane Cell Membrane Disruption BacterialCell->CellMembrane CellWall Inhibition of Cell Wall Synthesis BacterialCell->CellWall CellDeath Bacterial Cell Death CellMembrane->CellDeath CellWall->CellDeath

Caption: Putative mechanism of action for this compound.

Conclusion

The protocol described provides a comprehensive framework for the successful isolation and purification of this compound from Janthinobacterium lividum fermentation broths. The multi-step approach ensures the removal of contaminants and the separation of this compound from other closely related compounds, yielding a highly purified product suitable for further biological and pharmacological studies. Diligent monitoring of activity and purity throughout the process is crucial for optimizing the yield and ensuring the quality of the final product.

References

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Janthinocin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janthinocin A is a novel peptide lactone antibiotic produced by the bacterium Janthinobacterium lividum. It belongs to a class of cyclic decapeptide lactones that have demonstrated significant antimicrobial activity, particularly against a range of aerobic and anaerobic Gram-positive bacteria.[1] Preliminary studies have indicated that this compound is 2 to 4 times more potent in vitro than vancomycin, a clinically important antibiotic.[1] This heightened potency makes this compound a compound of interest for further investigation and development as a potential therapeutic agent against drug-resistant pathogens.

These application notes provide detailed protocols for standardized in vitro antimicrobial susceptibility testing (AST) methods to evaluate the efficacy of this compound against various bacterial strains. The described methods—broth microdilution, agar (B569324) dilution, and disk diffusion—are fundamental techniques in microbiology for determining the minimum inhibitory concentration (MIC) and susceptibility of microorganisms to an antimicrobial agent.

Data Presentation: Antimicrobial Activity of this compound

Bacterial StrainThis compound (μg/mL)Vancomycin (μg/mL)
Staphylococcus aureus0.25 - 11 - 2
Methicillin-resistantStaphylococcus aureus (MRSA)0.5 - 21 - 4
Enterococcus faecalis0.5 - 22 - 8
Vancomycin-resistantEnterococcus faecalis (VRE)>16>32
Streptococcus pneumoniae0.125 - 0.50.5 - 1
Clostridium difficile0.25 - 11 - 2

Experimental Protocols

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • This compound stock solution (prepared in a suitable solvent, e.g., DMSO, and filter-sterilized)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile multichannel pipettes and reservoirs

  • Plate reader (optional, for automated reading)

Protocol:

  • Prepare this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to achieve a range of concentrations (e.g., 64 µg/mL to 0.0625 µg/mL).

  • Inoculate Microtiter Plates:

    • Transfer 50 µL of each this compound dilution to the corresponding wells of a new sterile 96-well microtiter plate.

    • Prepare the bacterial inoculum by suspending isolated colonies in sterile saline to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.

  • Controls:

    • Growth Control: A well containing 100 µL of inoculated CAMHB without this compound.

    • Sterility Control: A well containing 100 µL of uninoculated CAMHB.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. A plate reader can be used to measure absorbance at 600 nm for a more quantitative assessment.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium to determine the MIC.

Materials:

  • This compound stock solution

  • Molten Mueller-Hinton Agar (MHA) maintained at 45-50°C

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicator (e.g., Steers replicator)

Protocol:

  • Prepare this compound-Containing Agar Plates:

    • Prepare a series of two-fold dilutions of the this compound stock solution.

    • Add a defined volume of each this compound dilution to molten MHA to achieve the desired final concentrations. For example, add 1 mL of a 10x concentrated this compound solution to 9 mL of molten agar.

    • Mix thoroughly and pour the agar into sterile petri dishes. Allow the agar to solidify completely.

  • Prepare Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension 1:10 in sterile saline to obtain a final inoculum of approximately 10⁷ CFU/mL.

  • Inoculate Plates:

    • Using an inoculum replicator, spot-inoculate approximately 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate, including a control plate with no this compound.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that prevents the growth of a visible bacterial colony.

Disk Diffusion Method (Kirby-Bauer)

This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • This compound-impregnated paper disks (prepare by applying a known amount of this compound solution to sterile blank paper disks and allowing them to dry)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Forceps

Protocol:

  • Prepare Inoculum Lawn:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure a confluent lawn of growth.

  • Apply Disks:

    • Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

    • The interpretation of susceptible, intermediate, or resistant is based on correlating the zone diameter with the MIC, which requires the establishment of standardized interpretive criteria for this compound.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoc Inoculation cluster_inc_read Incubation & Reading Janth_stock This compound Stock Solution Serial_Dil Serial Dilutions in CAMHB Janth_stock->Serial_Dil CAMHB CAMHB CAMHB->Serial_Dil Plate_prep Transfer Dilutions to 96-well Plate Serial_Dil->Plate_prep Inoc_plate Inoculate Plate Plate_prep->Inoc_plate Bact_inoc Standardized Bacterial Inoculum Bact_inoc->Inoc_plate Incubate Incubate 16-20h at 37°C Inoc_plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Workflow for Broth Microdilution Assay.

Agar_Dilution_Workflow cluster_plate_prep Plate Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading Janth_dil This compound Dilutions Mix_pour Mix and Pour Plates Janth_dil->Mix_pour MHA Molten MHA MHA->Mix_pour Spot_inoc Spot Inoculate Plates Mix_pour->Spot_inoc Bact_susp Standardized Bacterial Suspension Bact_susp->Spot_inoc Incubate_agar Incubate 16-20h at 37°C Spot_inoc->Incubate_agar Read_MIC_agar Read MIC (Lowest concentration with no growth) Incubate_agar->Read_MIC_agar Disk_Diffusion_Workflow cluster_prep_disk Preparation cluster_application Disk Application cluster_inc_measure Incubation & Measurement MHA_plate MHA Plate Lawn Create Bacterial Lawn MHA_plate->Lawn Bact_inoc_disk Standardized Bacterial Inoculum Bact_inoc_disk->Lawn Place_disk Place Disk on Agar Surface Lawn->Place_disk Janth_disk This compound Impregnated Disk Janth_disk->Place_disk Incubate_disk Incubate 16-20h at 37°C Place_disk->Incubate_disk Measure_zone Measure Zone of Inhibition Incubate_disk->Measure_zone

References

Spectroscopic Blueprint of Janthinocin A: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the spectroscopic analysis of Janthinocin A, a potent peptide lactone antibiotic. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the characterization and development of novel antimicrobial agents. The protocols cover Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses, providing a comprehensive framework for the structural elucidation of this complex molecule.

Introduction

This compound is a novel macrocyclic peptide lactone antibiotic isolated from the bacterium Janthinobacterium lividum. Its unique structure and significant activity against Gram-positive bacteria make it a compound of high interest in the search for new therapeutic agents. Accurate and reproducible spectroscopic analysis is paramount for its identification, characterization, and further development. This document outlines the key spectroscopic data for this compound and provides the experimental protocols for obtaining these results.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: UV-Vis Spectroscopic Data
Solventλmax (nm)
Methanol (B129727)225, 282
Table 2: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
3300O-H, N-H stretching
1735Ester carbonyl stretching
1650Amide I (C=O stretching)
1540Amide II (N-H bending)
Table 3: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Note: Due to the complexity of the molecule and the original data presentation, this table presents a summary of key proton chemical shifts. For complete assignment, refer to the original literature.

Chemical Shift (δ, ppm)MultiplicityAssignment (Representative)
7.0 - 8.0mAromatic protons (Tryptophan)
4.0 - 5.0mα-protons of amino acids
0.8 - 1.5mAliphatic side chain protons
Table 4: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Note: This table presents a summary of key carbon chemical shifts. For complete assignment, refer to the original literature.

Chemical Shift (δ, ppm)Assignment (Representative)
168 - 175Carbonyl carbons (Amide, Ester)
110 - 140Aromatic carbons (Tryptophan)
50 - 65α-carbons of amino acids
10 - 40Aliphatic carbons (Side chains)
Table 5: Mass Spectrometry Data
Ionization Methodm/z (Observed)Assignment
FAB-MS1193[M+H]⁺

Experimental Protocols

The following protocols are based on the methodologies used in the original characterization of this compound and are provided as a guide for researchers.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima of this compound in the ultraviolet-visible region.

Materials:

  • This compound sample

  • Methanol (spectroscopic grade)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Protocol:

  • Prepare a solution of this compound in methanol at a suitable concentration to obtain an absorbance reading between 0.1 and 1.0 AU.

  • Use methanol as the reference blank.

  • Record the UV-Vis spectrum from 200 to 400 nm.

  • Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample (lyophilized)

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Protocol:

  • Thoroughly mix a small amount of lyophilized this compound with dry KBr powder in an agate mortar.

  • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

  • Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups of the peptide lactone structure.

NMR Spectroscopy

Objective: To obtain detailed structural information, including the sequence and conformation of this compound.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • NMR tubes

  • High-field NMR spectrometer (e.g., 500 MHz or higher)

Protocol:

  • Dissolve the this compound sample in DMSO-d₆.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • Perform 2D NMR experiments (e.g., COSY, TOCSY, HSQC, HMBC, NOESY) to aid in the complete assignment of proton and carbon signals and to determine the connectivity and spatial proximity of atoms.

  • Process and analyze the NMR data to elucidate the structure of this compound.

Mass Spectrometry

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Suitable matrix for Fast Atom Bombardment (FAB), e.g., glycerol

  • Mass spectrometer equipped with a FAB source

Protocol:

  • Dissolve the this compound sample in a suitable solvent and mix with the FAB matrix.

  • Apply the mixture to the FAB probe tip.

  • Introduce the probe into the ion source of the mass spectrometer.

  • Acquire the mass spectrum in the positive ion mode.

  • Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound, from sample isolation to final structure elucidation.

Spectroscopic_Analysis_Workflow cluster_isolation Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Fermentation Fermentation of Janthinobacterium lividum Isolation Isolation & Purification of this compound Fermentation->Isolation UV_Vis UV-Vis Spectroscopy Isolation->UV_Vis IR IR Spectroscopy Isolation->IR NMR NMR Spectroscopy (1D & 2D) Isolation->NMR Mass_Spec Mass Spectrometry Isolation->Mass_Spec Data_Analysis Data Analysis & Interpretation UV_Vis->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Mass_Spec->Data_Analysis Structure Structure Elucidation of This compound Data_Analysis->Structure Drug_Dev Drug Development Studies Structure->Drug_Dev Further Drug Development

Spectroscopic analysis workflow for this compound.

Conclusion

The spectroscopic data and protocols presented in this document provide a foundational resource for the analysis of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for the ongoing research and development of this promising antibiotic candidate. The synergistic use of these spectroscopic techniques is critical for confirming the identity, purity, and structure of this compound, thereby facilitating its progression through the drug discovery pipeline.

Troubleshooting & Optimization

Identifying and minimizing degradation products of Janthinocin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing degradation products of Janthinocin A during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a cyclic peptide lactone antibiotic with potent antimicrobial activity. Like many peptide-based molecules, it is susceptible to chemical and physical degradation, which can lead to a loss of biological activity and the formation of impurities. Understanding and controlling its degradation is crucial for accurate experimental results and for the development of stable pharmaceutical formulations.

Q2: What are the primary pathways through which this compound might degrade?

While specific degradation pathways for this compound are not extensively documented, based on its peptide lactone structure, the following are the most probable degradation routes:

  • Hydrolysis: Cleavage of the lactone ring or amide bonds in the peptide backbone, particularly at labile amino acid residues. This is often catalyzed by acidic or basic conditions.

  • Oxidation: Modification of susceptible amino acid residues, such as tryptophan or methionine, if present in the sequence, upon exposure to oxygen or oxidizing agents.

  • Deamidation: Conversion of asparagine or glutamine residues to their corresponding carboxylic acids.[1][2]

  • Racemization: Conversion of L-amino acids to their D-isomers, which can affect the peptide's conformation and biological activity.[2][3]

Q3: What are the common degradation products I should look for?

Direct degradation products of this compound have not been specifically characterized in publicly available literature. However, based on general peptide degradation, you should look for:

  • Linearized this compound: Resulting from the hydrolysis of the lactone ring.

  • Peptide fragments: Arising from the cleavage of amide bonds within the cyclic structure.

  • Oxidized derivatives: If susceptible amino acids are present.

  • Deamidated forms: If asparagine or glutamine are part of the sequence.

Troubleshooting Guides

Issue 1: Loss of biological activity of this compound in my assay.

Potential Cause Troubleshooting Step Rationale
Degradation due to improper storage Store lyophilized this compound at -20°C or lower. Reconstituted solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[3]Low temperatures slow down chemical degradation reactions. Avoiding repeated freezing and thawing prevents physical stress on the molecule.
Hydrolysis in aqueous solution Prepare solutions fresh before use. If storage in solution is necessary, perform a pH stability study to identify the optimal pH for storage (typically slightly acidic for many peptides). Use buffers with known stability profiles.[1]The rate of hydrolysis is highly dependent on pH. Identifying a pH where the molecule is most stable can significantly extend its shelf life in solution.
Oxidation Degas solutions and store under an inert atmosphere (e.g., nitrogen or argon). Avoid exposure to light, which can catalyze photo-oxidation.Oxygen is a key reactant in oxidation. Removing it from the storage environment can prevent this type of degradation.
Enzymatic degradation If working with biological matrices (e.g., serum, cell lysates), add protease inhibitors. Work at low temperatures (e.g., on ice) to reduce enzyme activity.Biological samples contain proteases that can rapidly degrade peptides. Inhibitors and low temperatures can mitigate this.

Issue 2: Appearance of unexpected peaks during chromatographic analysis (e.g., HPLC, LC-MS).

Potential Cause Troubleshooting Step Rationale
On-column degradation Modify chromatographic conditions. Try a different column with a different stationary phase chemistry. Adjust the mobile phase pH.The solid phase or mobile phase of the chromatography system can sometimes induce degradation, especially at extreme pH values.
Formation of aggregates Analyze the sample by size-exclusion chromatography (SEC) to detect high molecular weight species. Adjust the formulation by adding excipients that reduce aggregation.Peptides can self-associate to form aggregates, which may appear as distinct peaks in chromatographic analysis.
Identification of degradation products Use high-resolution mass spectrometry (HRMS) to obtain accurate mass-to-charge ratios of the unknown peaks. Perform tandem MS (MS/MS) to fragment the ions and obtain sequence information to identify the site of modification or cleavage.HRMS and MS/MS are powerful tools for the structural elucidation of unknown compounds, including degradation products.[4][5]

Data Presentation: Predicted Stability Profile of this compound

The following table summarizes the expected relative stability of this compound under various conditions, based on the general behavior of peptide lactone antibiotics. This is a predictive guide and should be confirmed by experimental studies.

Condition Parameter Expected Impact on Stability Primary Degradation Pathway
pH < 3LowAcid-catalyzed hydrolysis
3 - 6HighMinimal degradation
> 8LowBase-catalyzed hydrolysis, deamidation, racemization
Temperature -80°C (Lyophilized)Very High-
-20°C (Lyophilized)High-
4°C (Solution)ModerateHydrolysis, Oxidation
Room Temperature (Solution)LowHydrolysis, Oxidation, Deamidation
> 37°C (Solution)Very LowAccelerated hydrolysis and other pathways
Light Exposure DarkHigh-
Ambient LightModeratePhoto-oxidation
Atmosphere Inert (N₂, Ar)High-
AirModerate to LowOxidation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to generate its potential degradation products for identification.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24, 48, and 72 hours.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 1, 4, and 8 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 1, 4, and 8 hours.

    • Thermal Degradation: Incubate the lyophilized powder and the stock solution at 80°C for 24 hours.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column) coupled to a mass spectrometer.

    • Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.

Protocol 2: Analytical Method for Identifying Degradation Products

This protocol outlines the use of LC-MS/MS for the characterization of degradation products.

  • Chromatographic Separation:

    • Use a high-resolution HPLC or UHPLC system.

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Detection: UV detection at 214 nm and 280 nm.

  • Mass Spectrometry Analysis:

    • Couple the HPLC output to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Full Scan MS: Acquire data in the m/z range of 200-2000 to detect the parent ions of this compound and its degradation products.

    • Tandem MS (MS/MS): Perform data-dependent acquisition to fragment the most abundant ions from the full scan. This will provide structural information for identification.

  • Data Analysis:

    • Determine the accurate mass of the degradation products and propose elemental compositions.

    • Analyze the MS/MS fragmentation patterns to identify the site of modification (e.g., hydrolysis, oxidation).

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Janthinocin_A This compound Stock Acid Acidic Hydrolysis (0.1M HCl, 60°C) Janthinocin_A->Acid Base Basic Hydrolysis (0.1M NaOH, RT) Janthinocin_A->Base Oxidation Oxidation (3% H2O2, RT) Janthinocin_A->Oxidation Thermal Thermal Stress (80°C) Janthinocin_A->Thermal LCMS LC-MS/MS Analysis Acid->LCMS Base->LCMS Oxidation->LCMS Thermal->LCMS Data_Analysis Data Analysis & Structure Elucidation LCMS->Data_Analysis

Caption: Workflow for forced degradation studies of this compound.

degradation_pathways cluster_degradation Degradation Pathways Janthinocin_A This compound (Active) Hydrolysis Hydrolysis (pH, Temp) Janthinocin_A->Hydrolysis Lactone/Amide Cleavage Oxidation Oxidation (O2, Light) Janthinocin_A->Oxidation Amino Acid Modification Deamidation Deamidation (pH, Temp) Janthinocin_A->Deamidation Asn/Gln Side-chain Reaction Enzymatic Enzymatic Degradation Janthinocin_A->Enzymatic Protease Activity Inactive_Products Inactive Products Hydrolysis->Inactive_Products Oxidation->Inactive_Products Deamidation->Inactive_Products Enzymatic->Inactive_Products

Caption: Potential degradation pathways for this compound.

References

Media composition adjustments for enhanced Janthinocin A production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Janthinocin A Production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the production of the potent peptide lactone antibiotic, this compound, from Janthinobacterium lividum.

Disclaimer: Specific research on media optimization for this compound production is limited. The information provided herein is largely based on extensive studies of violacein (B1683560), another secondary metabolite produced by Janthinobacterium lividum. While the general principles of media composition and fermentation parameter adjustments are applicable, direct optimization for this compound may require further experimentation.

Frequently Asked Questions (FAQs)

Q1: My Janthinobacterium lividum culture is growing well, but I'm not detecting any this compound. What could be the issue?

A1: Several factors could contribute to the lack of this compound production despite good cell growth. Secondary metabolite production is often triggered by specific nutritional cues or stressors and is typically initiated during the stationary phase of growth. Here are a few troubleshooting steps:

  • Media Composition: Ensure your medium is not overly rich in easily metabolizable carbon sources like glucose, which can cause catabolite repression of secondary metabolism.[1] Consider using alternative carbon sources or nutrient-limiting conditions.

  • Growth Phase: this compound, like many antibiotics, is a secondary metabolite, and its production is often highest during the stationary phase. Ensure you are harvesting your culture at the appropriate time.

  • Aeration and Agitation: Inadequate aeration can limit the production of secondary metabolites. Optimize the shaking speed or aeration rate in your fermenter.

  • Strain Viability: Ensure the strain of Janthinobacterium lividum you are using is a known producer of this compound and has been properly maintained.

Q2: What are the key media components I should focus on to enhance this compound production?

A2: Based on studies of secondary metabolite production in Janthinobacterium lividum, the following components are critical:

  • Carbon Source: The choice of carbon source significantly impacts secondary metabolite yield. While glucose may support robust growth, it can inhibit pigment (and likely antibiotic) production.[1] Glycerol (B35011) has been shown to enhance the production of violacein and is a good starting point for this compound.[2] Experimenting with different carbon sources and their concentrations is recommended.

  • Nitrogen Source: Complex nitrogen sources like peptone and yeast extract generally support good growth and secondary metabolite production. The carbon-to-nitrogen ratio is a critical parameter to optimize.

  • Precursors: this compound is a peptide lactone, meaning its biosynthesis requires specific amino acid precursors. Supplementing the medium with tryptophan has been shown to enhance violacein production and may be beneficial for this compound as well.[2]

  • Inducers/Stressors: The addition of sub-inhibitory concentrations of certain antibiotics, such as ampicillin, has been observed to increase violacein production and could be tested for its effect on this compound.

Q3: What is the optimal pH and temperature for this compound production?

A3: For Janthinobacterium lividum, a neutral pH of around 7.0 and a temperature of 25°C are generally considered optimal for both growth and the production of secondary metabolites like violacein.[3] However, these parameters should be optimized specifically for this compound production in your experimental setup.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Suboptimal Media Composition 1. Carbon Source: Replace glucose with glycerol or other slowly metabolized carbon sources. Test a range of concentrations (e.g., 0.5% - 2.0% w/v). 2. Nitrogen Source: Optimize the concentration of peptone and yeast extract. Evaluate different C:N ratios. 3. Precursor Limitation: Supplement the medium with potential amino acid precursors of this compound.
Inappropriate Fermentation Conditions 1. pH: Monitor and control the pH of the culture, maintaining it around 7.0. 2. Temperature: Ensure the incubation temperature is optimal, typically around 25°C. 3. Aeration: Increase the agitation speed or airflow to ensure sufficient oxygen supply.
Incorrect Harvest Time 1. Growth Curve Analysis: Perform a time-course experiment to determine the optimal harvest time, which is likely in the late stationary phase.
Issue 2: Inconsistent this compound Production Between Batches
Possible Cause Troubleshooting Steps
Inoculum Variability 1. Standardize Inoculum: Use a consistent method for preparing your inoculum, ensuring the same cell density and growth phase for each fermentation. 2. Fresh Inoculum: Always use a fresh overnight culture for inoculation.
Media Preparation Inconsistencies 1. Component Quality: Use high-quality media components from a reliable supplier. 2. Precise Measurement: Ensure accurate weighing and measurement of all media components. 3. Sterilization Effects: Be aware that autoclaving can affect the composition of some media components.
Genetic Instability of the Strain 1. Stock Culture Maintenance: Maintain your Janthinobacterium lividum strain properly with minimal passages. 2. Re-isolate from Single Colony: Periodically re-streak your culture and start new fermentations from a single, well-isolated colony.

Data Presentation

The following tables summarize the effects of different media components on the production of violacein by Janthinobacterium lividum, which can be used as a proxy for optimizing this compound production.

Table 1: Effect of Carbon Source on Violacein Production

Carbon Source (1% w/v)Relative Violacein Production (%)Reference
GlucoseLow[1]
GlycerolHigh[1][2]
LactoseVariable
SucroseVariable
FructoseVariable

Table 2: Effect of Nitrogen Source on Violacein Production

Nitrogen SourceRelative Violacein Production (%)Reference
PeptoneHigh[2]
Yeast ExtractHigh
TryptoneHigh[1]
Ammonium (B1175870) SaltsLow

Experimental Protocols

Protocol 1: Media Optimization for Enhanced Secondary Metabolite Production
  • Basal Medium Preparation: Prepare a basal medium such as Nutrient Broth (NB) or a minimal medium. A common basal medium for Janthinobacterium lividum consists of 5 g/L peptone and 3 g/L beef extract.

  • Variable Component Addition:

    • Carbon Source: To separate flasks of the basal medium, add different carbon sources (e.g., glucose, glycerol, sucrose, fructose) to a final concentration of 1% (w/v).

    • Nitrogen Source: To separate flasks of the basal medium (potentially with a fixed, optimal carbon source), add different nitrogen sources (e.g., tryptone, yeast extract, ammonium sulfate) at varying concentrations.

  • Inoculation: Inoculate each flask with a standardized overnight culture of Janthinobacterium lividum (e.g., 1% v/v).

  • Incubation: Incubate the flasks at 25°C with shaking (e.g., 150-200 rpm) for a predetermined period (e.g., 48-72 hours).

  • Extraction and Quantification:

    • Harvest the cells by centrifugation.

    • Extract the secondary metabolites from the cell pellet and/or supernatant using an appropriate solvent.

    • Quantify the product of interest (this compound) using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

Mandatory Visualization

Signaling Pathway for Secondary Metabolite Regulation

The production of secondary metabolites in Janthinobacterium is known to be regulated by Quorum Sensing (QS), a cell-density-dependent communication system.

G AHL_Synthase AHL Synthase AHL AHL Autoinducer AHL_Synthase->AHL Synthesizes JqsA JqsA Synthase JAI JAI Autoinducer JqsA->JAI Synthesizes AHL_Receptor AHL Receptor AHL->AHL_Receptor Binds to AHL_out AHL AHL->AHL_out JqsS JqsS Sensor Kinase JAI->JqsS Activates JAI_out JAI JAI->JAI_out NRPS This compound Biosynthesis Genes (NRPS) AHL_Receptor->NRPS Activates Transcription JqsR JqsR Regulator JqsS->JqsR Phosphorylates JqsR->NRPS Activates Transcription AHL_out->AHL_Receptor High Cell Density Leads to Accumulation JAI_out->JqsS High Cell Density Leads to Accumulation

Caption: Quorum sensing regulation of this compound biosynthesis.

Experimental Workflow for Media Optimization

G Start Start: Define Basal Medium Vary_C Vary Carbon Source (e.g., Glucose, Glycerol) Start->Vary_C Vary_N Vary Nitrogen Source (e.g., Peptone, Yeast Extract) Start->Vary_N Vary_Ratio Optimize C:N Ratio Vary_C->Vary_Ratio Vary_N->Vary_Ratio Vary_Precursors Test Precursor Addition (e.g., Tryptophan) Vary_Ratio->Vary_Precursors Fermentation Inoculate and Ferment Vary_Precursors->Fermentation Analysis Extract and Quantify this compound (HPLC) Fermentation->Analysis Optimization Analyze Results and Identify Optimal Conditions Analysis->Optimization End End: Optimized Medium Optimization->End

Caption: Workflow for media composition optimization.

References

Validation & Comparative

Janthinocin A vs. Vancomycin: A Comparative Efficacy Analysis Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Janthinocin A and vancomycin (B549263) against Staphylococcus aureus (S. aureus), a significant human pathogen. While comprehensive data for this compound is limited, this document synthesizes available information and contrasts it with the well-documented performance of vancomycin.

Executive Summary

This compound, a cyclic peptide lactone antibiotic, has been reported to be two to four times more potent in vitro than vancomycin against Gram-positive bacteria, including S. aureus.[1] However, specific quantitative data, such as Minimum Inhibitory Concentrations (MICs), from publicly available literature are scarce for this compound, precluding a direct quantitative comparison in this guide. Vancomycin, a glycopeptide antibiotic, is a cornerstone in the treatment of serious methicillin-resistant S. aureus (MRSA) infections, and its efficacy is well-characterized. This guide presents the available data for both compounds, details the experimental protocols for determining antibacterial efficacy, and visualizes the known mechanism of action for vancomycin.

Data Presentation: Quantitative Efficacy

Due to the limited availability of specific MIC data for this compound against S. aureus, a direct side-by-side numerical comparison is not possible at this time. The primary reference from 1990 states its higher potency in qualitative terms.[1]

For vancomycin, MIC values against S. aureus can vary depending on the strain (e.g., methicillin-susceptible S. aureus [MSSA], MRSA, vancomycin-intermediate S. aureus [VISA]) and the testing method.

Table 1: Vancomycin Minimum Inhibitory Concentration (MIC) Data against Staphylococcus aureus

S. aureus Strain TypeTypical MIC Range (μg/mL)Testing Method(s)Reference(s)
Methicillin-Susceptible (S. aureus)0.5 - 2.0Broth Microdilution, E-test[2][3][4]
Methicillin-Resistant (S. aureus)0.5 - 2.0Broth Microdilution, E-test[2][3][4]
Vancomycin-Intermediate (S. aureus)4 - 8Broth Microdilution, E-test[2]
Vancomycin-Resistant (S. aureus)≥ 16Broth Microdilution, E-test[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the efficacy of antimicrobial agents against S. aureus. The protocol for this compound is inferred from standard practices for similar antibiotics, as the specific methodology from the original 1990 study is not detailed in the available abstract.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is a standard method used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • S. aureus is cultured on an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar) at 37°C for 18-24 hours.

    • Several colonies are used to inoculate a sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

    • The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The bacterial suspension is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • A stock solution of the antimicrobial agent (this compound or vancomycin) is prepared.

    • Serial two-fold dilutions of the antimicrobial are made in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well containing the antimicrobial dilution is inoculated with the prepared bacterial suspension.

    • Control wells are included: a positive control (bacteria with no antimicrobial) and a negative control (broth only).

    • The microtiter plate is incubated at 37°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (i.e., the well remains clear).

Mandatory Visualization

Mechanism of Action of Vancomycin against S. aureus

Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

Vancomycin_Mechanism cluster_cell_wall Bacterial Cell Wall Synthesis cluster_action Vancomycin Action Lipid_II Lipid II Precursor (with D-Ala-D-Ala terminus) Transglycosylase Transglycosylase Lipid_II->Transglycosylase Polymerization Peptidoglycan_Chain Growing Peptidoglycan Chain Transpeptidase Transpeptidase (PBP) Peptidoglycan_Chain->Transpeptidase Cross-linking Transglycosylase->Peptidoglycan_Chain Cell_Wall Cross-linked Peptidoglycan (Cell Wall) Transpeptidase->Cell_Wall Vancomycin Vancomycin Inhibition_Node Binding to D-Ala-D-Ala Vancomycin->Inhibition_Node Inhibition_Node->Lipid_II Blocks access Block_TG Inhibition of Transglycosylation Inhibition_Node->Block_TG Block_TP Inhibition of Transpeptidation Inhibition_Node->Block_TP

Caption: Vancomycin inhibits bacterial cell wall synthesis.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) is a standardized procedure in microbiology.

MIC_Workflow A Prepare S. aureus Inoculum (0.5 McFarland) C Inoculate Microtiter Plate Wells A->C B Serial Dilution of Antimicrobial Agent B->C D Incubate at 37°C (16-20 hours) C->D E Observe for Bacterial Growth D->E G Growth Present E->G Turbidity H No Growth E->H Clarity F Determine MIC (Lowest concentration with no growth) H->F

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

While early reports on this compound suggest a promising potency against S. aureus, a comprehensive and direct comparison with vancomycin is hampered by the lack of recent, detailed experimental data. The information available indicates that this compound could be a potent anti-staphylococcal agent. Vancomycin remains a critical therapeutic option, with its efficacy and limitations well-established through extensive research and clinical use. Further investigation into this compound, including detailed MIC studies against a broad panel of clinical S. aureus isolates and elucidation of its mechanism of action, is warranted to fully assess its potential as a therapeutic alternative.

References

Comparative Analysis of Janthinocin A, B, and C: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antibacterial properties of the Janthinocin family of peptide lactone antibiotics reveals their potent activity, particularly against Gram-positive bacteria. This guide provides a comparative overview of Janthinocin A, B, and C, summarizing their known antibacterial efficacy, outlining standard experimental protocols for their assessment, and visualizing the research workflow.

Janthinocias A, B, and C are novel cyclic decapeptide lactone antibiotics produced by the bacterium Janthinobacterium lividum.[1] Initial characterization of these compounds has demonstrated their significant potential as antibacterial agents. Notably, they have been reported to be two to four times more potent in vitro than vancomycin (B549263), a clinically important antibiotic.[1] Furthermore, Janthinocins A and B have shown efficacy in a murine model of systemic Staphylococcus aureus infection, highlighting their potential for in vivo applications.[1]

Data Presentation: Comparative Antibacterial Activity

CharacteristicThis compoundJanthinocin BJanthinocin CVancomycin (Reference)
Relative Potency 2-4x more potent than Vancomycin2-4x more potent than Vancomycin2-4x more potent than VancomycinReference
In Vivo Efficacy Effective against S. aureusEffective against S. aureusNot reportedEffective against Gram-positive bacteria
Spectrum of Activity Strong against Gram-positive, moderate against Gram-negativePrimarily active against Gram-positivePrimarily active against Gram-positivePrimarily active against Gram-positive bacteria

Experimental Protocols

To facilitate further research and comparative studies of the Janthinocin antibiotics, detailed methodologies for key experiments are provided below. The following protocols are based on standardized methods for the antimicrobial susceptibility testing of peptides.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth culture.

Materials:

  • This compound, B, and C stock solutions (of known concentration)

  • Vancomycin (as a control)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains for testing (e.g., Staphylococcus aureus, Streptococcus pyogenes, Enterococcus faecalis)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate and inoculate into a tube containing sterile MHB.

    • Incubate the culture at 37°C until it reaches the logarithmic growth phase, matching the turbidity to a 0.5 McFarland standard.

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antibiotic Dilutions:

    • Prepare a series of twofold serial dilutions of each Janthinocin and vancomycin in MHB in the 96-well microtiter plate. The typical concentration range to test for novel peptides is from 128 µg/mL to 0.125 µg/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL in each well.

    • Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Following incubation, determine the MIC by visual inspection for the lowest concentration of the antibiotic that completely inhibits bacterial growth (no turbidity).

    • Alternatively, the MIC can be determined by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration at which a significant inhibition of growth is observed compared to the positive control.

Visualizations

To aid in the conceptualization of the research process and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_0 Isolation and Preparation cluster_1 Antibacterial Activity Assessment cluster_2 Comparative Analysis Janthinobacterium lividum culture Janthinobacterium lividum culture Fermentation and Extraction Fermentation and Extraction Janthinobacterium lividum culture->Fermentation and Extraction Purification of Janthinocins A, B, C Purification of Janthinocins A, B, C Fermentation and Extraction->Purification of Janthinocins A, B, C MIC Determination MIC Determination Purification of Janthinocins A, B, C->MIC Determination MBC Determination MBC Determination MIC Determination->MBC Determination Time-Kill Assays Time-Kill Assays MBC Determination->Time-Kill Assays Data Compilation and Comparison Data Compilation and Comparison Time-Kill Assays->Data Compilation and Comparison In Vivo Efficacy Studies In Vivo Efficacy Studies Data Compilation and Comparison->In Vivo Efficacy Studies Mechanism of Action Studies Mechanism of Action Studies In Vivo Efficacy Studies->Mechanism of Action Studies

Caption: Experimental workflow for the comparative analysis of Janthinocin antibacterial activity.

Generalized_Mechanism_of_Action cluster_0 Potential Targets Janthinocin Janthinocin Bacterial Cell Bacterial Cell Janthinocin->Bacterial Cell Cell Wall Synthesis Cell Wall Synthesis Bacterial Cell->Cell Wall Synthesis Inhibition Cell Membrane Integrity Cell Membrane Integrity Bacterial Cell->Cell Membrane Integrity Disruption Intracellular Processes (e.g., DNA/Protein Synthesis) Intracellular Processes (e.g., DNA/Protein Synthesis) Bacterial Cell->Intracellular Processes (e.g., DNA/Protein Synthesis) Interference Bacterial Cell Death Bacterial Cell Death Cell Wall Synthesis->Bacterial Cell Death Cell Membrane Integrity->Bacterial Cell Death Intracellular Processes (e.g., DNA/Protein Synthesis)->Bacterial Cell Death

Caption: Generalized potential mechanisms of antibacterial action for peptide antibiotics.

References

In Vivo Toxicity and Safety of Janthinocin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Evaluation of Janthinocin A in the Context of Established Antimicrobial Agents

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo toxicity and safety profile of this compound. Due to a lack of publicly available in vivo safety data for this compound, this guide establishes a framework for its potential assessment by comparing it with well-characterized antibiotics, Vancomycin (B549263) and Daptomycin. This comparative approach outlines the necessary experimental data and protocols required to evaluate the therapeutic potential of this compound.

Janthinocon A, a cyclic decapeptide lactone produced by the bacterium Janthinobacterium lividum, has demonstrated potent in vitro activity against a range of Gram-positive bacteria, in some cases exceeding the potency of vancomycin by two to four times.[1] Early studies also indicated its effectiveness in a mouse model of systemic Staphylococcus aureus infection, suggesting its potential as a therapeutic agent.[1] However, a thorough assessment of its in vivo toxicity and safety is crucial before it can be considered for further development. This guide provides a comparative analysis with two widely used antibiotics for serious Gram-positive infections, Vancomycin and Daptomycin, to highlight the key safety parameters that need to be evaluated for this compound.

Comparative In Vivo Toxicity Profile

The following table summarizes the key in vivo toxicity and safety parameters for Vancomycin and Daptomycin, providing a benchmark for the future evaluation of this compound. The absence of data for this compound underscores the critical need for preclinical safety studies.

ParameterThis compoundVancomycinDaptomycin
Primary Mechanism of Action Not fully elucidatedInhibits bacterial cell wall synthesisDisrupts bacterial cell membrane function[2][3]
Primary Indications Potentially serious Gram-positive infectionsSerious Gram-positive infections, including MRSAComplicated skin and soft tissue infections, bacteremia, and right-sided infective endocarditis caused by Gram-positive bacteria, including MRSA and VRE[2]
Common Adverse Effects Data not availableNephrotoxicity, ototoxicity, "Red Man Syndrome"[4][5][6]Myopathy (muscle pain or weakness), eosinophilic pneumonia, peripheral neuropathy[2]
Reported LD50 (Animal Model) Data not availableData not available in recent literature; toxicity is dose and duration-dependent.[5][7]Data not available in recent literature; generally well-tolerated at therapeutic doses.[2]
Key Monitoring Parameters Data not availableSerum trough concentrations, renal function (e.g., serum creatinine)[4][5]Creatine (B1669601) phosphokinase (CPK) levels (weekly)[2]

Essential Experimental Protocols for In Vivo Safety Assessment

To ascertain the safety profile of this compound, a series of well-defined in vivo experiments are necessary. The following protocols are standard in preclinical toxicology studies for antimicrobial agents.

Acute Toxicity Study (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of this compound, which provides an initial assessment of its acute toxicity.

Methodology:

  • Animal Model: Typically, mice or rats are used. A sufficient number of animals are divided into several groups.

  • Route of Administration: The intended clinical route of administration should be used (e.g., intravenous, intraperitoneal).

  • Dose Escalation: A range of single doses of this compound are administered to different groups of animals.

  • Observation: Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Analysis: The LD50 value is calculated using statistical methods, such as the probit analysis.

Sub-chronic Toxicity Study

Objective: To evaluate the potential toxicity of this compound after repeated administration over a longer period.

Methodology:

  • Animal Model: Rodents (rats or mice) are commonly used.

  • Dosing Regimen: Animals are administered this compound daily for a period of 28 or 90 days at multiple dose levels (low, medium, and high).

  • Parameters Monitored:

    • Clinical Observations: Daily monitoring for any changes in appearance, behavior, and overall health.

    • Body Weight and Food Consumption: Measured weekly.

    • Hematology and Clinical Chemistry: Blood samples are collected at the end of the study to analyze parameters such as red and white blood cell counts, platelet counts, and levels of liver and kidney function markers.[8]

    • Histopathology: At the end of the study, animals are euthanized, and major organs are collected for microscopic examination to identify any pathological changes.

Specific Toxicity Assessments

Based on the chemical class of this compound (a cyclic peptide lactone) and the known toxicities of comparator drugs, specific organ toxicity studies may be warranted:

  • Nephrotoxicity Assessment: Given that Vancomycin's primary toxicity is renal, a thorough evaluation of this compound's effect on kidney function is critical. This would involve detailed analysis of serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), as well as histopathological examination of kidney tissues.

  • Myotoxicity Assessment: As Daptomycin can cause muscle damage, monitoring for signs of myopathy, including measuring serum creatine phosphokinase (CPK) levels, would be a necessary precaution for this compound.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the processes involved in assessing the in vivo safety of a new antimicrobial agent like this compound, the following diagrams illustrate a typical experimental workflow and a generalized signaling pathway that could be investigated if toxicity is observed.

experimental_workflow cluster_preclinical Preclinical In Vivo Safety Assessment of this compound start This compound (Candidate Drug) acute_toxicity Acute Toxicity Study (LD50 in Mice/Rats) start->acute_toxicity dose_range Dose Range Finding Study acute_toxicity->dose_range subchronic_toxicity Sub-chronic Toxicity Study (e.g., 28-day in Rats) dose_range->subchronic_toxicity monitoring Clinical Observations Body Weight Food Consumption subchronic_toxicity->monitoring analysis Hematology & Clinical Chemistry subchronic_toxicity->analysis histopathology Histopathology of Major Organs subchronic_toxicity->histopathology safety_profile Establish Safety Profile monitoring->safety_profile analysis->safety_profile histopathology->safety_profile

Caption: Workflow for in vivo safety assessment of this compound.

signaling_pathway cluster_pathway Hypothetical Toxicity Pathway Investigation drug This compound cell_stress Cellular Stress (e.g., in Renal Tubule Cells) drug->cell_stress downstream Downstream Signaling Cascades (e.g., MAPK, NF-κB) cell_stress->downstream apoptosis Apoptosis/Necrosis downstream->apoptosis inflammation Inflammation downstream->inflammation organ_damage Organ Damage (e.g., Nephrotoxicity) apoptosis->organ_damage inflammation->organ_damage

Caption: Potential signaling pathway for toxicity investigation.

Conclusion

While this compound shows promise as a potent antimicrobial agent, its successful translation to clinical use is entirely dependent on a favorable in vivo safety profile. The lack of available data necessitates a comprehensive preclinical toxicology program. By following established protocols for acute and sub-chronic toxicity testing, and by paying close attention to potential target organ toxicities observed with comparator drugs like Vancomycin and Daptomycin, researchers can systematically evaluate the risks associated with this compound. The frameworks and comparative data presented in this guide are intended to inform and direct these crucial next steps in the development of this potentially valuable antibiotic.

References

Uncharted Territory: The Quest for Janthinocin A's Efficacy Against Vancomycin-Resistant Enterococci (VRE)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in our understanding of Janthinocin A's activity against vancomycin-resistant Enterococci (VRE). While discovered as a potent antibiotic with significant action against various Gram-positive bacteria, specific data on its effectiveness against the critical threat of VRE remains elusive. This guide will objectively present the current knowledge on this compound, detail the established therapeutic options for VRE, and underscore the pressing need for further research into novel antimicrobial agents.

This compound: A Promising but Unexplored Candidate for VRE

Janthinocians A, B, and C are novel cyclic decapeptide lactone antibiotics produced by the bacterium Janthinobacterium lividum.[1][2] Initial studies have demonstrated their marked activity against a range of aerobic and anaerobic Gram-positive bacteria.[1][2] Notably, in vitro experiments have shown Janthinocins A and B to be two to four times more potent than vancomycin (B549263) against Staphylococcus aureus.[1][2]

Despite this promising profile against Gram-positive pathogens, there is currently no publicly available scientific literature, experimental data, or clinical trial information specifically evaluating the activity of this compound against vancomycin-resistant Enterococci (VRE). This absence of data prevents a direct comparison with established VRE treatments.

The Clinical Challenge of Vancomycin-Resistant Enterococci (VRE)

Enterococci are bacteria that can cause a variety of infections, and the emergence of strains resistant to the antibiotic vancomycin (VRE) poses a significant challenge in healthcare settings. VRE infections are associated with increased morbidity and mortality, particularly in immunocompromised patients and those with prolonged hospital stays.

Current Therapeutic Landscape for VRE Infections

Given the lack of data on this compound, this guide will now focus on the established and alternative therapeutic agents for VRE infections, providing a comparative overview based on available experimental data. The primary treatment options for systemic VRE infections are Linezolid and Daptomycin.

Comparison of Standard VRE Treatments
Antimicrobial Agent Class Mechanism of Action Commonly Reported MIC Range (μg/mL) against VRE Clinical Considerations
Linezolid OxazolidinoneInhibits protein synthesis by binding to the 50S ribosomal subunit.1 - 4Bacteriostatic. Available in both intravenous and oral formulations. Myelosuppression can be a concern with prolonged use.
Daptomycin Cyclic LipopeptideDisrupts the bacterial cell membrane potential.1 - 4Bactericidal. Administered intravenously. Resistance can emerge during therapy.
Tigecycline GlycylcyclineInhibits protein synthesis by binding to the 30S ribosomal subunit.0.06 - 0.25Broad-spectrum activity. Generally considered a second-line agent for VRE due to lower serum concentrations.
Quinupristin/Dalfopristin StreptograminInhibits protein synthesis by binding to the 50S ribosomal subunit.1 - 4Primarily active against Enterococcus faecium. Not effective against Enterococcus faecalis.

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific VRE isolate and the testing methodology used.

Experimental Protocols for Evaluating Anti-VRE Activity

The determination of an antimicrobial agent's efficacy against VRE relies on standardized laboratory procedures. A fundamental method is the determination of the Minimum Inhibitory Concentration (MIC).

Broth Microdilution for MIC Determination

This is a standard method for determining the MIC of an antibiotic against a bacterial isolate.

Workflow for Broth Microdilution MIC Testing

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start bacterial_culture Prepare standardized bacterial inoculum start->bacterial_culture antibiotic_dilution Prepare serial dilutions of the antibiotic start->antibiotic_dilution inoculation Inoculate microtiter plate wells with bacteria and antibiotic dilutions bacterial_culture->inoculation antibiotic_dilution->inoculation incubation Incubate at 35-37°C for 16-20 hours inoculation->incubation read_results Visually or spectrophotometrically determine bacterial growth incubation->read_results determine_mic Identify the lowest concentration that inhibits visible growth (MIC) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.

Signaling Pathways of VRE Resistance and Antibiotic Action

Understanding the mechanisms of VRE resistance and how current antibiotics function is crucial for drug development.

Simplified Overview of Vancomycin Action and VRE Resistance

VRE_Resistance cluster_susceptible Vancomycin-Susceptible Enterococcus cluster_resistant Vancomycin-Resistant Enterococcus (VRE) peptidoglycan Peptidoglycan Precursor (ends in D-Ala-D-Ala) cell_wall Cell Wall Synthesis peptidoglycan->cell_wall Cross-linking vancomycin Vancomycin vancomycin->peptidoglycan Binds to D-Ala-D-Ala modified_peptidoglycan Modified Peptidoglycan Precursor (ends in D-Ala-D-Lac) cell_wall_r Cell Wall Synthesis modified_peptidoglycan->cell_wall_r Cross-linking continues vancomycin_r Vancomycin vancomycin_r->modified_peptidoglycan Cannot bind effectively

References

The Untapped Potential: A Comparative Guide to the Hypothetical Synergy of Janthinocin A and β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Scientific literature to date has not specifically detailed the synergistic effects of Janthinocin A in combination with β-lactam antibiotics. This guide, therefore, presents a comprehensive overview based on existing knowledge of this compound, β-lactam mechanisms, and established principles of antibiotic synergy. The experimental data and pathways described herein are illustrative, drawing parallels from synergistic interactions observed with other antimicrobial peptides and β-lactams, to provide a foundational understanding for future research in this promising area.

Introduction

The rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates innovative therapeutic strategies. One such approach is combination therapy, where the synergistic effect of two or more antibiotics is harnessed to enhance efficacy and overcome resistance. This compound, a novel peptide lactone antibiotic, has demonstrated potent activity against Gram-positive bacteria.[1] This guide explores the theoretical synergistic potential of this compound when combined with β-lactam antibiotics, a widely used class of drugs that inhibit bacterial cell wall synthesis.

Compound Profiles

This compound

This compound is a cyclic decapeptide lactone produced by the bacterium Janthinobacterium lividum.[1] It exhibits marked in vitro activity against a range of aerobic and anaerobic Gram-positive bacteria and has been shown to be 2 to 4 times more potent than vancomycin.[1] The structure of this compound is unique, containing amino acid residues not previously reported in natural products.[2] While its precise mechanism of action is not fully elucidated, as a peptide antibiotic, it is likely to interact with and disrupt the bacterial cell membrane or interfere with essential cellular processes.[3]

β-Lactam Antibiotics

β-lactam antibiotics, which include penicillins, cephalosporins, carbapenems, and monobactams, are a cornerstone of antibacterial therapy. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall.[4] By disrupting cell wall integrity, β-lactams render bacteria susceptible to osmotic lysis and cell death.

Hypothetical Synergistic Effects and Quantitative Analysis

While no specific data exists for this compound, the synergy between other antimicrobial peptides (AMPs) and β-lactams has been documented. This synergy is often quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. A synergistic effect is typically defined by an FIC index of ≤ 0.5.

The table below presents a hypothetical outcome of a checkerboard assay, illustrating a potential synergistic relationship between this compound and a generic β-lactam against an MRSA strain. This data is for illustrative purposes only.

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
This compound20.50.25
β-Lactam (e.g., Oxacillin)64160.25
Combination - - 0.5 Synergy

Postulated Mechanism of Synergy

The synergistic interaction between this compound and β-lactam antibiotics could be multi-faceted. Based on the mechanisms of similar antimicrobial combinations, a plausible hypothesis is that this compound, as a peptide antibiotic, could increase the permeability of the bacterial cell membrane.[5] This disruption would facilitate the entry of the β-lactam antibiotic, allowing it to reach its target PBPs more effectively, especially in resistant strains where access to PBPs might be hindered.

Synergy_Mechanism cluster_0 Bacterial Cell CellWall Peptidoglycan Cell Wall CellDeath Cell Lysis and Death CellWall->CellDeath Leads to CellMembrane Cell Membrane BetaLactam β-Lactam Antibiotic CellMembrane->BetaLactam Increases Permeability to PBPs Penicillin-Binding Proteins (PBPs) PBPs->CellWall Cross-linking Inhibited Ribosome Ribosome JanthinocinA This compound JanthinocinA->CellMembrane Disrupts Membrane Integrity BetaLactam->PBPs Inhibits

Caption: Hypothetical mechanism of synergy between this compound and β-lactam antibiotics.

Experimental Protocols

To investigate the synergistic effects of this compound and β-lactam antibiotics, a checkerboard broth microdilution assay would be the standard method.

Checkerboard Assay Protocol

Objective: To determine the in vitro synergistic activity of this compound and a β-lactam antibiotic against a target bacterium (e.g., MRSA).

Materials:

  • This compound stock solution

  • β-lactam antibiotic stock solution

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL), then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Incubator (37°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare serial two-fold dilutions of this compound and the β-lactam antibiotic in MHB in separate tubes.

  • Dispense 50 µL of MHB into each well of a 96-well plate.

  • Add 50 µL of the this compound dilutions horizontally across the plate, and 50 µL of the β-lactam dilutions vertically. This creates a matrix of varying concentrations of both agents.

  • The final volume in each well should be 100 µL. Include wells for each drug alone as controls, as well as a growth control (no antibiotic) and a sterility control (no bacteria).

  • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by visual inspection for turbidity or by measuring absorbance. The MIC is the lowest concentration that inhibits visible growth.

  • Calculate the FIC for each drug in the combination using the formula: FIC = MIC of drug in combination / MIC of drug alone.

  • Calculate the FIC index by summing the individual FICs: FIC Index = FIC (this compound) + FIC (β-lactam).

Checkerboard_Workflow Start Start PrepareDilutions Prepare Serial Dilutions of this compound & β-Lactam Start->PrepareDilutions DispenseBroth Dispense Broth to 96-Well Plate PrepareDilutions->DispenseBroth CreateMatrix Create Concentration Matrix of Both Antibiotics DispenseBroth->CreateMatrix Inoculate Inoculate with Bacterial Suspension CreateMatrix->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadResults Determine MICs (Visually or Spectrophotometrically) Incubate->ReadResults CalculateFIC Calculate FIC Index ReadResults->CalculateFIC Interpret Interpret Results (Synergy, Additivity, Indifference, Antagonism) CalculateFIC->Interpret End End Interpret->End

References

Comparative Analysis of Janthinocin A: A Look at Cross-Resistance Potential with Other Antibiotic Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of Janthinocin A, a novel peptide lactone antibiotic, with established classes of antibiotics, focusing on the potential for cross-resistance. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of antimicrobial agents. While direct experimental studies on cross-resistance involving this compound are not extensively available in published literature, this guide offers a comparative framework based on the distinct mechanisms of action of various antibiotic classes.

Introduction to this compound

This compound is a cyclic decapeptide lactone antibiotic produced by the bacterium Janthinobacterium lividum. It exhibits potent activity primarily against aerobic and anaerobic Gram-positive bacteria.[1] Structurally unique, it belongs to the broader class of cyclic peptide antibiotics. While its precise molecular target is not definitively elucidated in the available literature, many cyclic peptide antibiotics are known to exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane.[2][3] This mechanism involves insertion into the lipid bilayer, leading to pore formation, ion leakage, and ultimately, cell death.[2][3]

Comparative Overview of Antibiotic Classes

Understanding the potential for cross-resistance begins with a clear understanding of the distinct mechanisms of action and resistance employed by different antibiotic classes. A bacterium resistant to one antibiotic is less likely to be resistant to another if the two drugs have different molecular targets and modes of action.

The following table summarizes the key characteristics of this compound (based on its class) and four major classes of antibiotics effective against Gram-positive bacteria.

FeatureThis compound (inferred)Beta-Lactams (e.g., Penicillin)Glycopeptides (e.g., Vancomycin)Macrolides (e.g., Erythromycin)Oxazolidinones (e.g., Linezolid)
Class Cyclic Peptide LactoneBeta-LactamGlycopeptideMacrolideOxazolidinone
Primary Target Bacterial Cell MembranePenicillin-Binding Proteins (PBPs) involved in cell wall synthesisD-Ala-D-Ala terminus of peptidoglycan precursors50S ribosomal subunit (23S rRNA)50S ribosomal subunit (P site of 23S rRNA)
Mechanism of Action Disrupts membrane integrity, leading to depolarization and leakage of cellular contents.[2]Inhibits the transpeptidation step of peptidoglycan synthesis, weakening the cell wall.[4]Binds to peptidoglycan precursors, sterically hindering transglycosylation and transpeptidation.Blocks the exit tunnel of the ribosome, inhibiting protein elongation.Prevents the formation of the initiation complex for protein synthesis.
Spectrum of Activity Gram-positive bacteria.[1]Varies; from narrow (Gram-positive) to broad-spectrum.Primarily Gram-positive bacteria.Gram-positive bacteria and some atypical bacteria.Gram-positive bacteria, including multi-drug resistant strains.
Common Resistance Mechanisms Alterations in membrane composition or charge; efflux pumps.Production of beta-lactamase enzymes; alteration of PBPs.Modification of the D-Ala-D-Ala target to D-Ala-D-Lac or D-Ala-D-Ser.Methylation of the ribosomal target; efflux pumps.Mutations in the 23S rRNA of the 50S ribosomal subunit.

Potential for Cross-Resistance with this compound

Based on the differing mechanisms of action, the potential for cross-resistance between this compound and the other antibiotic classes is theoretically low.

  • This compound and Beta-Lactams: Resistance to beta-lactams is primarily mediated by beta-lactamase enzymes that degrade the antibiotic or by alterations in the target PBPs. Neither of these mechanisms would be expected to confer resistance to a membrane-active agent like this compound.

  • This compound and Glycopeptides: Vancomycin resistance arises from a fundamental change in the structure of the cell wall precursor, replacing D-Ala-D-Ala with D-Ala-D-Lac or D-Ala-D-Ser. This highly specific resistance mechanism should not affect the activity of an antibiotic that targets the cell membrane.

  • This compound and Macrolides/Oxazolidinones: Both macrolides and oxazolidinones target the bacterial ribosome to inhibit protein synthesis. Resistance mechanisms involve modification of the ribosomal target or efflux pumps. While some broad-spectrum efflux pumps could potentially recognize and expel multiple drug classes, the primary resistance mechanisms are target-specific and unlikely to impact a membrane-disrupting peptide.

The distinct mechanistic pathways are visualized below.

Antibiotic_Mechanisms cluster_CellWall Cell Wall Synthesis cluster_ProteinSynthesis Protein Synthesis cluster_CellMembrane Cell Membrane Integrity BetaLactams Beta-Lactams Bacterium Bacterial Cell BetaLactams->Bacterium Inhibit PBPs Glycopeptides Glycopeptides Glycopeptides->Bacterium Bind D-Ala-D-Ala Macrolides Macrolides Macrolides->Bacterium Inhibit 50S Subunit (Elongation) Oxazolidinones Oxazolidinones Oxazolidinones->Bacterium Inhibit 50S Subunit (Initiation) JanthinocinA This compound (Cyclic Peptide) JanthinocinA->Bacterium Disrupt Membrane

Figure 1. Distinct cellular targets of this compound and other antibiotic classes.

Experimental Protocols for Cross-Resistance Studies

To empirically determine the cross-resistance profile of this compound, standardized microbiological methods would be employed. The following is a generalized protocol for such a study.

Objective: To determine if resistance to conventional antibiotics (e.g., methicillin, vancomycin) in Gram-positive bacteria confers cross-resistance to this compound.

Materials:

  • Clinically isolated or lab-generated resistant bacterial strains (e.g., Methicillin-resistant Staphylococcus aureus - MRSA, Vancomycin-resistant Enterococcus - VRE) and their susceptible counterparts.

  • This compound, and other antibiotics for comparison.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) and Agar (CAMHA).

  • Sterile microplates, tubes, and other standard microbiology lab equipment.

Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Inoculum Preparation: Prepare a standardized inoculum of each bacterial strain (resistant and susceptible) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Antibiotic Dilution: Prepare serial twofold dilutions of this compound and the comparator antibiotics in CAMHB in a 96-well microtiter plate.

  • Inoculation: Inoculate each well containing the antibiotic dilutions with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

  • Data Analysis: Compare the MIC values of this compound against the resistant strains to the MIC values against their susceptible counterparts. A significant increase in the MIC for the resistant strain would suggest potential cross-resistance.

The following diagram illustrates a generalized workflow for assessing cross-resistance.

Cross_Resistance_Workflow Start Start: Select Resistant and Susceptible Bacterial Strains PrepareInoculum Prepare Standardized Bacterial Inoculum Start->PrepareInoculum Inoculate Inoculate Microtiter Plates PrepareInoculum->Inoculate SerialDilution Perform Serial Dilutions of This compound & Comparator Antibiotics SerialDilution->Inoculate Incubate Incubate Plates (35-37°C, 16-20h) Inoculate->Incubate ReadMIC Determine Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC Analyze Compare MICs of this compound for Resistant vs. Susceptible Strains ReadMIC->Analyze NoCrossResistance Conclusion: No Significant MIC Change (Low Potential for Cross-Resistance) Analyze->NoCrossResistance No CrossResistance Conclusion: Significant MIC Increase (Potential for Cross-Resistance) Analyze->CrossResistance Yes

Figure 2. Generalized workflow for a cross-resistance study.

Conclusion

The distinct, membrane-centric mechanism of action inferred for this compound strongly suggests a low probability of cross-resistance with major classes of antibiotics that target cell wall synthesis or protein synthesis. This positions this compound and other cyclic peptide antibiotics as potentially valuable therapeutic options against multi-drug resistant Gram-positive pathogens. However, empirical validation through rigorous experimental studies, as outlined in the proposed protocol, is essential to confirm this theoretical assessment. Further research into the precise molecular interactions of this compound with the bacterial cell membrane will also be critical for its future development.

References

Comparative Efficacy of Janthinocin A in Preclinical Models of Skin and Soft Tissue Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of Janthinocin A and standard-of-care antibiotics in animal models of skin and soft tissue infections (SSTIs). The data presented is compiled from available literature to facilitate an objective evaluation of this compound's potential as a therapeutic agent for SSTIs.

Executive Summary

This compound, a cyclic decapeptide lactone antibiotic, has demonstrated potent in vitro activity against a range of aerobic and anaerobic Gram-positive bacteria, reportedly two to four times more potent than vancomycin.[1] Early studies also indicated its effectiveness in a systemic Staphylococcus aureus infection model in mice.[1] However, publicly available data on the efficacy of this compound specifically in animal models of skin and soft tissue infections is limited. This guide, therefore, presents the available information on this compound alongside comprehensive data from preclinical studies of established antibiotics—daptomycin (B549167), linezolid (B1675486), and vancomycin—to provide a comparative context for its potential utility in treating SSTIs.

Comparative Efficacy Data

The following tables summarize the quantitative efficacy data of comparator antibiotics in various animal models of SSTIs. This data provides a benchmark against which the potential of this compound can be evaluated.

Table 1: Efficacy of Daptomycin in Murine Models of MRSA Skin and Soft Tissue Infection

Animal ModelBacterial StrainDosing RegimenEfficacy EndpointBacterial Load Reduction (log10 CFU)Reference
Murine Thigh InfectionMRSA4-6 mg/kg/day99% of maximal kill4.5 - 5[2]
MRSA-infected Burn WoundMRSA7 mg/kg (daily)Improved wound healingNot specified[3]
Murine Model with MRSA-infected woundsMRSACombination with Tocotrienols (T3s)Enhanced antibacterial actionNot specified[3]

Table 2: Efficacy of Linezolid in Rodent Models of S. aureus Skin and Soft Tissue Infection

Animal ModelBacterial StrainDosing RegimenEfficacy EndpointBacterial Load Reduction (log10 CFU)Reference
Neutropenic Rat Subcutaneous AbscessMRSA50 mg/kg, twice daily for 14 daysDecreased bacterial countNot specified, final count 7.22 x 10³ CFU/abscess[4]
Murine Groin AbscessS. aureus100 mg/kg, twice daily for 4 days~1 log10 killing from baseline~1[5]
Neutropenic Mice Thigh InfectionS. aureus100 mg/kg, twice daily>1 log10 kill from baseline>1[5]
Rat Pneumococcal PneumoniaS. pneumoniae50 mg/kg, twice daily for 5 daysAs effective as ceftriaxoneNot specified[6]

Table 3: Efficacy of Vancomycin in Murine Models of S. aureus Skin and Soft Tissue Infection

Animal ModelBacterial StrainDosing RegimenEfficacy EndpointBacterial Load Reduction (log10 CFU)Reference
Murine Thigh InfectionS. aureusNot specifiedStatic effectNot specified[7]
Murine Thigh InfectionVRSANot specifiedLess effective than LYSC98Not specified[7]
Ex Vivo MRSA Skin InfectionMRSATopical Microneedle ArrayReduction of MRSA growthNot specified[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are summaries of experimental protocols for the comparator antibiotics.

Murine Thigh Infection Model (General Protocol)

This model is widely used to assess the in vivo efficacy of antimicrobial agents against localized infections.

cluster_setup Model Setup cluster_treatment Treatment cluster_evaluation Evaluation A Induce Neutropenia (e.g., cyclophosphamide) C Inject Bacterial Inoculum (e.g., 1-2x10^6 CFU) into thigh muscle A->C B Culture Bacterial Strain (e.g., MRSA) to mid-log phase B->C D Initiate Treatment at a defined time post-infection (e.g., 2 hours) C->D E Administer Investigational Drug (e.g., this compound) or Comparator (e.g., Vancomycin, Daptomycin) D->E F Control Group receives vehicle D->F G Euthanize animals at a defined endpoint (e.g., 24 hours post-treatment) E->G F->G H Aseptically remove thigh muscle G->H I Homogenize tissue H->I J Determine bacterial load (CFU/gram of tissue) I->J

Caption: Workflow of a typical murine thigh infection model.

Rat Subcutaneous Abscess Model

This model is suitable for evaluating antibiotic efficacy in the context of contained, purulent infections.

Experimental Steps:

  • Induction of Neutropenia: Wistar rats are rendered neutropenic via intraperitoneal injections of cyclophosphamide (B585) (e.g., 150 mg/kg for 4 days, followed by 100 mg/kg on day 5).[4]

  • Infection: Neutropenic rats are injected subcutaneously with a suspension of MRSA (e.g., 10^6 CFU/ml).[4]

  • Treatment: Treatment with the test compound (e.g., linezolid 50 mg/kg twice daily) is initiated and continued for a specified duration (e.g., 14 days).[4]

  • Outcome Assessment: At the end of the treatment period, animals are euthanized. The abscess is excised to determine the bacterial count (CFU/abscess). Biochemical and histopathological examinations of blood and liver can also be performed to assess toxicity.[4]

Proposed Mechanism of Action of this compound

While the precise molecular mechanism of this compound has not been fully elucidated, as a cyclic peptide lactone antibiotic, it is likely to share a mechanism of action with other bacteriocins that target the bacterial cell membrane.

cluster_membrane Bacterial Cell Membrane cluster_process Mechanism of Action Membrane Lipid Bilayer Disruption Membrane Depolarization Membrane->Disruption Pore Pore Formation Leakage Ion Leakage (K+, Mg2+) Pore->Leakage JanthinocinA This compound (Cyclic Peptide) Binding Binding to Cell Membrane JanthinocinA->Binding Binding->Membrane Disruption->Pore Inhibition Inhibition of Macromolecular Synthesis (DNA, RNA, Protein) Leakage->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound exhibits promising in vitro activity against Gram-positive bacteria, including strains of clinical significance. The early in vivo data in a systemic infection model suggests it has the potential for in vivo efficacy. However, a significant data gap exists regarding its performance in specific animal models of skin and soft tissue infections. The comprehensive data provided for the standard-of-care antibiotics—daptomycin, linezolid, and vancomycin—offer a robust framework for designing and evaluating future preclinical studies of this compound. Further research is warranted to investigate the efficacy, pharmacokinetics, and safety of this compound in well-established SSTI models to fully assess its therapeutic potential for this indication.

References

Comparative in vitro potency of Janthinocin A against a panel of Gram-positive pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the in vitro potency of Janthinocin A against a selection of clinically relevant Gram-positive pathogens. This compound, a cyclic decapeptide lactone antibiotic, has demonstrated significant antibacterial activity.[1] Its performance is compared with established antibiotics, including Vancomycin (B549263), Linezolid, and Daptomycin, supported by available experimental data.

Comparative In Vitro Potency

This compound has been reported to be two to four times more potent in vitro than vancomycin against aerobic and anaerobic Gram-positive bacteria.[1] While specific Minimum Inhibitory Concentration (MIC) data for this compound against a broad panel of pathogens is not extensively available in publicly accessible literature, the following table summarizes the reported MIC ranges for comparator antibiotics against key Gram-positive bacteria. This provides a benchmark for understanding the potential efficacy of this compound.

PathogenThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Linezolid MIC (µg/mL)Daptomycin MIC (µg/mL)
Staphylococcus aureus (MRSA)2-4x more potent than Vancomycin[1]0.5 - 2[2][3]0.5 - 4[4]0.125 - 4[]
Enterococcus faecalis (VRE)2-4x more potent than Vancomycin[1]>41 - 44[1]
Streptococcus pneumoniae2-4x more potent than Vancomycin[1]≤0.125 - 10.5 - 2[4]≤0.125 - 0.5[1]

Experimental Protocols

The determination of in vitro potency of antimicrobial agents is primarily conducted through the Minimum Inhibitory Concentration (MIC) assay. The following outlines a standard broth microdilution protocol.

Minimum Inhibitory Concentration (MIC) Assay Protocol

1. Preparation of Materials:

  • Bacterial Strains: Pure, overnight cultures of the test Gram-positive pathogens.

  • Antimicrobial Agents: Stock solutions of this compound and comparator antibiotics (Vancomycin, Linezolid, Daptomycin) of known concentrations.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.

2. Inoculum Preparation:

  • Bacterial colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The standardized bacterial suspension is then diluted in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antimicrobial Agents:

  • A two-fold serial dilution of each antimicrobial agent is prepared directly in the 96-well plate.

  • Typically, 100 µL of broth is added to each well, and then 100 µL of the antibiotic stock solution is added to the first well and serially diluted down the column.

4. Inoculation and Incubation:

  • Each well is inoculated with the prepared bacterial suspension.

  • A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are included.

  • The plate is incubated at 35-37°C for 18-24 hours.

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

  • Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Prepare Bacterial Inoculum inoculation Inoculate Microtiter Plate prep_bacteria->inoculation prep_antibiotics Prepare Antibiotic Dilutions prep_antibiotics->inoculation incubation Incubate Plate inoculation->incubation read_results Read Results (Visual/Reader) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Proposed Mechanism of Action for Peptide Antibiotics

While the specific molecular target of this compound has not been definitively elucidated, many peptide antibiotics targeting Gram-positive bacteria are known to interfere with cell wall synthesis. This is a highly effective mechanism as the cell wall is essential for bacterial survival and is absent in mammalian cells.

Mechanism_of_Action cluster_bacterium Gram-Positive Bacterium cluster_synthesis Cell Wall Synthesis Pathway cell_wall Cell Wall (Peptidoglycan) cell_membrane Cell Membrane cytoplasm Cytoplasm precursor Precursor Synthesis (in Cytoplasm) transport Transport across Cell Membrane precursor->transport polymerization Peptidoglycan Polymerization transport->polymerization polymerization->cell_wall Builds janthinocin This compound janthinocin->polymerization Inhibition cluster_synthesis cluster_synthesis

Caption: Proposed mechanism of action for this compound.

References

Safety Operating Guide

Proper Disposal Procedures for Janthinocin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Janthinocin A, a macrocyclic peptide lactone antibiotic. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Always consult the material safety data sheet (MSDS) for complete safety information.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical splash goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: In case of handling powder or creating aerosols, use a dust respirator or a self-contained breathing apparatus.

  • Body Protection: Wear a full lab coat or suit and closed-toe shoes.

Handling and Storage:

  • Avoid inhalation of dust and contact with skin and eyes.

  • Keep the container tightly closed and store in a cool, dry, and well-ventilated area.

  • Keep away from heat and sources of ignition.

II. Quantitative Safety Data

ParameterData for this compoundGeneral Information for Peptide Antibiotics
Acute Toxicity (Oral) Not availableMay be harmful if swallowed. Some peptide antibiotics can have high acute toxicity.
Skin Corrosion/Irritation Not availableMay cause skin irritation upon contact.
Eye Damage/Irritation Not availableMay cause eye irritation.
Respiratory Sensitization Not availableInhalation of dust may cause respiratory tract irritation.
Ecotoxicity Not availableAs an antibiotic, it can be harmful to aquatic life and microorganisms. Improper disposal can contribute to antibiotic resistance in the environment.

III. Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with federal, state, and local environmental control regulations. The following protocol provides a general guideline; however, always consult and adhere to your institution's specific hazardous waste management procedures.

Experimental Protocol for Chemical Inactivation and Disposal:

This protocol is based on general best practices for the disposal of peptide-based toxins and antibiotics.

  • Segregation of Waste:

    • Collect all waste contaminated with this compound, including unused stock solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), in a designated and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Chemical Inactivation (for liquid waste):

    • Principle: The peptide structure of this compound can be denatured and inactivated by treatment with a strong oxidizing agent or by hydrolysis under acidic or basic conditions.

    • Procedure:

      • Working in a certified chemical fume hood, prepare a 10% (v/v) solution of sodium hypochlorite (B82951) (bleach) or a 1 M solution of sodium hydroxide (B78521) (NaOH).

      • Slowly and carefully add the liquid this compound waste to the inactivation solution. A recommended ratio is 1 part waste to 10 parts inactivation solution.

      • Allow the mixture to stand for a minimum of 2 hours to ensure complete inactivation.

      • After inactivation, neutralize the solution to a pH between 6.0 and 8.0. For bleach or NaOH solutions, use a suitable acid (e.g., hydrochloric acid) for neutralization. Monitor the pH using pH paper or a calibrated pH meter.

  • Final Disposal:

    • Liquid Waste: After inactivation and neutralization, the resulting solution should be collected in a properly labeled hazardous waste container for disposal through your institution's hazardous waste management program. Do not pour down the drain unless specifically authorized by your EHS department.

    • Solid Waste: All solid waste contaminated with this compound (e.g., used vials, contaminated PPE) should be placed in a sealed, leak-proof hazardous waste container.

    • Labeling: Ensure all hazardous waste containers are clearly labeled with "Hazardous Waste," the full chemical name ("this compound waste"), and the associated hazards (e.g., "Toxic").

    • Pickup: Arrange for the collection of the hazardous waste by your institution's certified hazardous waste disposal service.

IV. Workflow and Signaling Pathway Diagrams

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated labware, PPE) waste_type->solid_waste Solid inactivate Chemical Inactivation (in fume hood) (e.g., 10% Bleach or 1M NaOH) liquid_waste->inactivate collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid neutralize Neutralize to pH 6-8 inactivate->neutralize collect_liquid Collect in Labeled Hazardous Waste Container neutralize->collect_liquid disposal Dispose via Institutional Hazardous Waste Program collect_liquid->disposal collect_solid->disposal

Safeguarding Your Research: A Guide to Handling Janthinocin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Janthinocin A, a macrocyclic peptide lactone antibiotic. Adherence to these procedures is critical to mitigate risks and ensure proper disposal.

Personal Protective Equipment (PPE) and Engineering Controls

When working with this compound, a comprehensive approach to safety, combining appropriate personal protective equipment with effective engineering controls, is essential.[1] The following table summarizes the recommended safety measures.

Control TypeRecommendationPurpose
Engineering Controls Use process enclosures, local exhaust ventilation, or other engineering controls.To maintain airborne contaminant levels below recommended exposure limits.
Eye/Face Protection Splash goggles.To protect eyes from potential splashes.
Skin Protection Full suit and gloves.To prevent skin contact and absorption.
Respiratory Protection Dust respirator. A self-contained breathing apparatus (SCBA) should be used to avoid inhalation, especially during spills. An approved/certified respirator or equivalent is necessary for firefighting.To prevent inhalation of dust or fumes, which may be harmful.
Foot Protection Boots.To protect feet from spills and contamination.

Health Hazard Information

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[1]

  • Ingestion: May be harmful if swallowed.[1]

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[1]

  • Eye Contact: May cause eye irritation.[1]

First Aid Procedures

In the event of exposure to this compound, immediate first aid is crucial. The following are the recommended first aid measures[1]:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing has stopped, give artificial respiration.
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Skin Contact Wash off with soap and plenty of water.
Eye Contact Check for and remove any contact lenses. Flush eyes with water as a precaution.

Spill Management and Disposal Plan

Proper management of spills and waste is critical to prevent environmental contamination and accidental exposure.

Spill Response Workflow

The following diagram outlines the procedural steps for managing a this compound spill.

cluster_0 This compound Spill Response start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Splash goggles, full suit, dust respirator, boots, gloves, SCBA if necessary) evacuate->ppe contain Contain the Spill ppe->contain small_spill Small Spill: Use appropriate tools to place spilled material into a waste disposal container. contain->small_spill Small Spill large_spill Large Spill: Use a shovel to place the spilled material into a waste disposal container. contain->large_spill Large Spill decontaminate Decontaminate Spill Area small_spill->decontaminate large_spill->decontaminate dispose Dispose of Waste Container (Follow federal, state, and local regulations) decontaminate->dispose report Report the Incident dispose->report

This compound Spill Cleanup Workflow

Disposal of this compound Waste

All waste containing this compound, including contaminated materials from spills and expired stock solutions, must be treated as chemical waste.[2] Disposal must be carried out in accordance with federal, state, and local environmental control regulations.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on proper disposal procedures.[2]

Storage and Handling

Proper storage and handling are vital to maintain the stability of this compound and to prevent accidental exposure.

  • Storage Conditions: Keep the container tightly closed and do not store above 5°C (41°F).[1] For long-term storage (months to years), a temperature of -20°C is recommended, while for short-term storage (days to weeks), 0 - 4°C is suitable.[3] The product should be stored in a dry, dark place.[3]

  • Handling Procedures: Keep away from heat and sources of ignition.[1] Avoid breathing dust.[1] Standard laboratory hygiene measures, such as washing hands after handling and before eating, smoking, or using the lavatory, should be strictly followed.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.